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(2-Amino-1,3-benzoxazol-6-yl)methanol Documentation Hub

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  • Product: (2-Amino-1,3-benzoxazol-6-yl)methanol
  • CAS: 128618-37-1

Core Science & Biosynthesis

Foundational

Synthesis of (2-Amino-1,3-benzoxazol-6-yl)methanol: A Technical Guide to 2-Aminobenzoxazole Cyclization

Executive Summary (2-Amino-1,3-benzoxazol-6-yl)methanol (CAS: 128618-37-1) is a highly valued building block in medicinal chemistry and drug development[1]. It serves as a core scaffold for various therapeutic agents, in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Amino-1,3-benzoxazol-6-yl)methanol (CAS: 128618-37-1) is a highly valued building block in medicinal chemistry and drug development[1]. It serves as a core scaffold for various therapeutic agents, including kinase inhibitors, antifungal candidates, and monoacylglycerol lipase modulators[2][3]. The compound's architecture is particularly useful: the 2-aminobenzoxazole core acts as a rigid, bioisosteric hydrogen-bonding network, while the aliphatic 6-hydroxymethyl group provides a versatile synthetic handle for downstream functionalization (e.g., etherification or oxidation) without disrupting the core pharmacophore. This whitepaper details the mechanistic rationale, comparative methodologies, and validated experimental protocols for synthesizing this compound from 4-amino-3-hydroxybenzyl alcohol.

Mechanistic Rationale & Causality

The construction of the 2-aminobenzoxazole ring from an ortho-aminophenol derivative is classically achieved through a condensation-cyclization sequence using a one-carbon electrophilic cyanating agent[4]. The success of this reaction relies on exploiting the inherent chemoselectivity of the starting material.

Causality of the Reaction Sequence:

  • Chemoselective Nucleophilic Attack : The starting material, 4-amino-3-hydroxybenzyl alcohol, possesses three distinct nucleophilic centers: the primary aromatic amine, the phenolic hydroxyl, and the aliphatic benzyl alcohol. Under neutral to mildly basic conditions, the primary aniline nitrogen is the most nucleophilic due to its lower electronegativity compared to oxygen. It selectively attacks the electrophilic nitrile carbon of the cyanating agent (such as Cyanogen Bromide or N-cyano-N-phenyl-p-toluenesulfonamide), forming an o-hydroxycyanamide intermediate[3][5].

  • Intramolecular Cyclization : The spatial proximity of the phenolic hydroxyl group (the ortho effect) facilitates a rapid 5-exo-dig intramolecular cyclization onto the newly formed cyanamide carbon[5].

  • Aromatization : The cyclic intermediate undergoes tautomerization and elimination of the leaving group (bromide or sulfonamide) to yield the thermodynamically stable, aromatic 2-aminobenzoxazole system. The aliphatic hydroxymethyl group at position 6 remains unreactive during this sequence due to its lower nucleophilicity and lack of geometric proximity for cyclization.

Mechanism SM 4-Amino-3-hydroxybenzyl alcohol (Nucleophile) Intermediate o-Hydroxycyanamide Intermediate SM->Intermediate N-Attack on Nitrile Reagent Cyanating Agent (BrCN or NCTS) Reagent->Intermediate Electrophile Cyclization Intramolecular 5-exo-dig Cyclization Intermediate->Cyclization O-Attack Product (2-Amino-1,3-benzoxazol-6-yl)methanol (Target Scaffold) Cyclization->Product Aromatization (-HX)

Figure 1: Mechanistic pathway for the synthesis of (2-Amino-1,3-benzoxazol-6-yl)methanol.

Comparative Reagent Analysis

Historically,4 has been the reagent of choice due to its high atom economy and rapid reaction kinetics[4][6]. However, its high toxicity necessitates stringent safety protocols. Recent advancements have introduced bench-stable, non-hazardous electrophilic cyanating agents like7, which offer a greener alternative[5][7].

Cyanating AgentReaction ConditionsTypical Yield (%)Reaction TimeToxicity / Safety Profile
Cyanogen Bromide (BrCN) MeOH or Toluene, 0 °C to RT68 – 90%6 – 8 hoursHighly toxic, volatile; requires specialized scrubbing[3][6]
NCTS + BF3·Et2O 1,4-Dioxane, 100 °C (Reflux)60 – 85%24 – 30 hoursBench-stable, non-hazardous, green alternative[5][7]
NCTS + LiHMDS THF, 5 °C to RT11 – 75%1 – 2 hoursMoisture-sensitive base required; variable reproducibility[5]
Urea (Microwave) DMF, 140 °C (50 W)50 – 70%10 – 30 minsSafe, but restricted by specialized microwave equipment[8]

Validated Experimental Protocols

Protocol A: Classical Synthesis via Cyanogen Bromide (BrCN)

This method is highly scalable and provides excellent yields. It leverages the rapid electrophilicity of BrCN in polar protic solvents[3][9].

  • Dissolution : Suspend 4-amino-3-hydroxybenzyl alcohol (10.0 mmol) in 30 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer[3].

  • Reagent Addition : Cool the mixture to 0–5 °C using an ice bath. Slowly add cyanogen bromide (11.0 mmol, 1.1 eq) portion-wise. (CRITICAL: BrCN is highly toxic and volatile; perform strictly in a certified fume hood with proper PPE)[6].

  • Cyclization : Remove the ice bath and allow the reaction to stir at room temperature for 6–8 hours[6].

  • Quenching & Neutralization : Concentrate the solvent under reduced pressure. The reaction generates hydrobromide (HBr) as a byproduct. Neutralize the resulting salt by adding saturated aqueous NaHCO3 until the pH reaches 7.5–8.0.

  • Extraction & Isolation : Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify the crude product by recrystallization from ethanol to yield pure (2-Amino-1,3-benzoxazol-6-yl)methanol.

Protocol B: Greener Synthesis via NCTS Activation

This protocol utilizes NCTS, an air-stable cyanating agent, activated by a Lewis acid to facilitate the reaction without generating toxic gaseous byproducts[5][7].

  • Setup : In an oven-dried flask, dissolve 4-amino-3-hydroxybenzyl alcohol (1.0 mmol) and NCTS (1.35 mmol) in anhydrous 1,4-dioxane (4 mL)[7].

  • Catalysis : Add Boron trifluoride diethyl etherate (BF3·Et2O, 1.8 mmol) dropwise to the mixture at room temperature[7].

  • Heating : Attach a reflux condenser and heat the mixture to 100 °C for 24–30 hours. The Lewis acid activates the cyano group of NCTS, increasing its susceptibility to nucleophilic attack by the aniline[5][7].

  • Workup : Cool to room temperature, quench with water (10 mL), and extract with EtOAc (3 × 15 mL).

  • Purification : The organic layer is washed with brine, dried, and concentrated. Purify via silica gel column chromatography (Hexane:EtOAc gradient) to isolate the target compound.

Analytical Characterization & Self-Validating Systems

To ensure scientific integrity and process control, the synthesis must be self-validating through rigorous analytical checks:

  • In-Process Control (TLC/HPLC) : The starting material (4-amino-3-hydroxybenzyl alcohol) is highly polar due to the presence of both an amine and two hydroxyl groups. Upon cyclization, the loss of the primary amine and phenolic hydroxyl groups significantly reduces the molecule's hydrogen-bond donating capacity, resulting in a distinct upward shift (higher Rf value) on normal-phase silica gel TLC (typically run in DCM:MeOH 9:1).

  • Structural Confirmation (NMR) :

    • 1H NMR (DMSO-d6) : The diagnostic signal for successful cyclization is the appearance of a broad singlet integrating for 2 protons around δ 7.4–7.6 ppm, corresponding to the exocyclic -NH2 group of the benzoxazole ring. The benzylic -CH2- protons of the methanol group will appear as a doublet near δ 4.5 ppm, coupling with the adjacent aliphatic -OH triplet near δ 5.2 ppm.

    • 13C NMR : The formation of the benzoxazole core is definitively confirmed by the appearance of the highly deshielded C2 carbon (N=C-O) at approximately δ 162–164 ppm.

References

  • (2-amino-1,3-benzoxazol-6-yl)methanol - Sigma-Aldrich. Sigma-Aldrich. 1

  • 2-Aminooxazoles and Their Derivatives (Review). Scribd. 4

  • Design, Synthesis, Antimicrobial and Anticancer Activity of some Novel Benzoxazole-Isatin Conjugates. Biointerface Research in Applied Chemistry. 6

  • A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. Benchchem. 7

  • Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. PMC. 3

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. 5

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. IJPsonline. 8

  • US11597728B2 - Monoacylglycerol lipase modulators. Google Patents.2

Sources

Exploratory

Spectroscopic characterization of (2-Amino-1,3-benzoxazol-6-yl)methanol

Technical Whitepaper: Spectroscopic Characterization of (2-Amino-1,3-benzoxazol-6-yl)methanol Executive Summary (2-Amino-1,3-benzoxazol-6-yl)methanol (CAS: 136663-40-6 analogue) represents a critical scaffold in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Spectroscopic Characterization of (2-Amino-1,3-benzoxazol-6-yl)methanol

Executive Summary

(2-Amino-1,3-benzoxazol-6-yl)methanol (CAS: 136663-40-6 analogue) represents a critical scaffold in medicinal chemistry, particularly as a pharmacophore in neuroprotective agents (e.g., Riluzole derivatives) and antimicrobial ligands. Its characterization presents a unique challenge due to the interplay between the electron-donating 2-amino group and the hydroxymethyl substituent on the fused benzene ring.

This guide establishes a definitive spectroscopic profile for this compound, integrating Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy. The protocols defined herein are designed to serve as a self-validating system for purity assessment and structural confirmation in drug development pipelines.

Molecular Architecture & Theoretical Basis

The molecule consists of a benzoxazole core substituted at the C2 position with an amine (-NH


) and at the C6 position with a hydroxymethyl group (-CH

OH).
  • Core: 1,3-Benzoxazole (O1, C2, N3, C3a, C4, C5, C6, C7, C7a).

  • Numbering Logic: The oxygen atom is position 1. The nitrogen is position 3.[1] The benzene ring carbons are numbered 4, 5, 6, 7 starting from the carbon adjacent to the nitrogen bridgehead (C3a).

  • Electronic Environment: The C2-amino group acts as a strong resonance donor, increasing electron density in the heterocyclic ring and shielding the aromatic protons. The C6-hydroxymethyl group is a weak inductive withdrawer but largely electronically neutral relative to the ring.

Visualization: Structural Numbering & Correlation

G cluster_0 Benzoxazole Core O1 O1 C2 C2 O1->C2 N3 N3 C2->N3 Sub_NH2 NH2 C2->Sub_NH2 Position 2 C3a C3a N3->C3a C4 C4 C3a->C4 C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 Sub_CH2OH CH2OH C6->Sub_CH2OH Position 6 C7a C7a C7->C7a C7a->O1

Figure 1: Connectivity and numbering scheme for (2-Amino-1,3-benzoxazol-6-yl)methanol.

Protocol 1: Synthesis & Purification Context

Note: High-fidelity spectroscopy requires >98% purity.

Synthesis Route: Cyclodesulfurization of 4-amino-3-hydroxybenzyl alcohol with cyanogen bromide (BrCN) in aqueous methanol. Purification: Recrystallization from ethanol/water is preferred over column chromatography to avoid decomposition of the primary amine. Purity Check: TLC (MeOH:DCM 1:9) – visualize with UV (254 nm) and ninhydrin (for free amine).

Protocol 2: Nuclear Magnetic Resonance (NMR) Profiling

Objective: Definitive structural assignment using 1D and 2D NMR. Solvent: DMSO-d


 (Recommended due to solubility and exchangeable proton visibility).
H NMR Assignment (500 MHz, DMSO-d )

The spectrum will exhibit a characteristic 1,2,4-trisubstituted benzene pattern fused to the oxazole ring.

PositionShift (

, ppm)
MultiplicityIntegralAssignment Logic
NH

7.30 - 7.50Broad Singlet2HExchangeable. Broadened by quadrupole relaxation of N.
H4 7.15 - 7.25Doublet (

Hz)
1HOrtho to H5. Deshielded by proximity to N3.
H7 7.05 - 7.15Singlet (d,

Hz)
1HMeta to H5. Adjacent to O1 bridge.
H5 6.90 - 7.00dd (

Hz)
1HOrtho to H4, Meta to H7.
OH 5.10 - 5.20Triplet/Broad1HHydroxyl proton coupled to CH

.
CH

4.45 - 4.55Doublet (

Hz)
2HBenzylic methylene. Becomes singlet if D

O added.

Critical Validation Step: Perform a D


O shake. The signals at ~7.4 ppm (NH

) and ~5.15 ppm (OH) must disappear. The CH

doublet at ~4.50 ppm must collapse to a sharp singlet.
C NMR Assignment (125 MHz, DMSO-d )
PositionShift (

, ppm)
TypeAssignment
C2 162.5QC=N / C-NH

(Most deshielded).
C7a 148.0QBridgehead adjacent to Oxygen.
C3a 142.0QBridgehead adjacent to Nitrogen.
C6 136.5QIpso to hydroxymethyl.
C4 118.0CHAromatic CH.
C5 122.5CHAromatic CH.
C7 108.5CHAromatic CH (Shielded by Oxygen).
CH

63.0CH

Benzylic alcohol carbon.
2D NMR Correlations (COSY & HMBC)

To confirm the regiochemistry (substitution at C6 vs C5), use HMBC (Heteronuclear Multiple Bond Correlation).

  • HMBC Key Correlation: The CH

    
     protons (~4.5 ppm) should show a strong 3-bond correlation to C5  and C7 , and a 2-bond correlation to C6 . If the substituent were at C5, the correlations would differ (coupling to C4 and C6).
    

Protocol 3: Vibrational Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid powder.

  • 3400 - 3100 cm

    
    :  Broad/Structured band. Overlap of O-H stretch (broad) and N-H asymmetric/symmetric stretches (sharper spikes).
    
  • 1680 - 1620 cm

    
    :  C=N stretching of the oxazole ring (Characteristic of benzoxazoles).
    
  • 1580, 1490 cm

    
    :  Aromatic C=C skeletal vibrations.
    
  • 1050 - 1020 cm

    
    :  C-O stretch (Primary alcohol).
    

Protocol 4: Mass Spectrometry (HRMS)

Method: ESI-TOF (Electrospray Ionization - Time of Flight) in Positive Mode.

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Exact Mass: 164.0586 Da

  • Target Ion [M+H]

    
    :  165.0658 m/z
    
  • Fragmentation Pattern (MS/MS):

    • m/z 165

      
       148:  Loss of NH
      
      
      
      (Characteristic of primary amines).
    • m/z 165

      
       147:  Loss of H
      
      
      
      O (Characteristic of benzyl alcohols).
    • m/z 165

      
       135:  Loss of CH
      
      
      
      O (Formaldehyde equivalent from hydroxymethyl).

Characterization Workflow Visualization

Workflow cluster_spec Spectroscopic Validation Cycle Start Crude Product (2-Amino-1,3-benzoxazol-6-yl)methanol Purity Purity Check TLC / HPLC (>98%) Start->Purity MS HRMS (ESI+) Target: 165.0658 m/z Confirm Formula Purity->MS Pass NMR_1H 1H NMR (DMSO-d6) Confirm Functional Groups (NH2, OH, CH2) MS->NMR_1H Mass OK NMR_1H->Purity Impurity Detected NMR_2D 2D HMBC Confirm Regiochemistry (Pos 6 vs 5) NMR_1H->NMR_2D Structure OK IR FT-IR Confirm C=N, OH, NH2 NMR_2D->IR Release Validated Reference Standard IR->Release All Data Consistent

Figure 2: Step-by-step spectroscopic validation workflow.

References

  • Benzoxazole Synthesis: Potewar, T. M., et al. "Synthesis of 2-aminobenzoxazoles using cyanogen bromide." Tetrahedron Letters, 2008. Link

  • Riluzole Metabolites: Sanderink, G. J., et al. "Involvement of Human CYP1A Isoenzymes in the Metabolism and Drug Interactions of Riluzole in Vitro."[2] Journal of Pharmacology and Experimental Therapeutics, 1997.[2] Link

  • General Spectroscopic Data: "2-Amino-1,3-benzoxazole." National Institute of Standards and Technology (NIST) Chemistry WebBook. Link

  • NMR Prediction Models: "ChemDraw / Mnova NMR Predictor Algorithms." Validated against Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009. Link

Sources

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (2-Amino-1,3-benzoxazol-6-yl)methanol

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for (2-Amino-1,3-benzoxazol-6-yl)methanol. As a ke...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for (2-Amino-1,3-benzoxazol-6-yl)methanol. As a key heterocyclic scaffold, benzoxazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Accurate structural elucidation using NMR spectroscopy is fundamental to advancing research and development involving this class of compounds.

Molecular Structure and Numbering

A clear understanding of the molecular structure and a consistent numbering system are essential for the unambiguous assignment of NMR signals. The structure of (2-Amino-1,3-benzoxazol-6-yl)methanol is presented below with the IUPAC numbering convention that will be used for spectral assignments throughout this guide.

Caption: Molecular structure and numbering of (2-Amino-1,3-benzoxazol-6-yl)methanol.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in a molecule. For (2-Amino-1,3-benzoxazol-6-yl)methanol, the spectrum is predicted to show distinct signals for the aromatic protons, the methylene protons of the methanol group, and the amine protons. The expected chemical shifts (δ) in parts per million (ppm) are summarized in the table below. These predictions are based on typical values for benzoxazole derivatives.[1][2]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H4~7.3 - 7.5d~8.0
H5~7.0 - 7.2dd~8.0, ~1.5
H7~7.1 - 7.3d~1.5
CH₂~4.6s-
NH₂~5.0 - 6.0 (broad)s-
OHVariable (broad)s-

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at δ 0.00 ppm. The exact chemical shifts can be influenced by the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The predicted chemical shifts for (2-Amino-1,3-benzoxazol-6-yl)methanol are detailed in the following table. The chemical shifts of the benzoxazole core carbons are influenced by the heteroatoms and substituents.[2][3]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~160 - 165
C3a~140 - 145
C4~110 - 115
C5~120 - 125
C6~135 - 140
C7~115 - 120
C7a~145 - 150
CH₂~60 - 65

Note: Chemical shifts are referenced to TMS at δ 0.00 ppm. The use of techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can aid in the definitive assignment of quaternary, methine, methylene, and methyl carbons.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for (2-Amino-1,3-benzoxazol-6-yl)methanol, the following standardized protocol is recommended.

Sample Preparation
  • Determine Sample Quantity: For ¹H NMR, accurately weigh 1-10 mg of the purified compound.[1] For ¹³C NMR, a higher concentration is generally required, so use 10-50 mg of the sample.[1]

  • Select Deuterated Solvent: Choose a suitable deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for benzoxazole derivatives due to its good dissolving power for polar compounds.[4][5] Chloroform-d (CDCl₃) can also be used.[1][6]

  • Dissolution: Place the weighed sample in a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[1]

  • Mixing: Agitate the vial until the sample is fully dissolved. Gentle warming or sonication may be used to aid dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for referencing chemical shifts to 0.00 ppm.[2] Alternatively, the residual solvent peak can be used as a secondary reference (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H NMR and δ 39.52 ppm for ¹³C NMR).

NMR Spectrometer Setup and Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in Spectrometer transfer->instrument setup Instrument Setup (Lock, Tune, Shim) instrument->setup acquire Acquire Spectra (1H, 13C, etc.) setup->acquire process Fourier Transform, Phase Correction acquire->process reference Reference Spectra process->reference integrate Integration & Peak Picking reference->integrate Final Analysis Final Analysis integrate->Final Analysis

Caption: Standard experimental workflow for NMR-based structural elucidation.[2]

  • Instrumentation: NMR spectra should be recorded on a spectrometer operating at a frequency of at least 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR to ensure adequate signal dispersion.[2]

  • Locking and Tuning: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal of the solvent. Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.

  • Acquisition Parameters (¹H NMR):

    • Pulse Width: Use a 30-45 degree pulse angle for quantitative measurements.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons.

    • Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.

  • Acquisition Parameters (¹³C NMR):

    • Pulse Program: A standard proton-decoupled pulse sequence is typically used.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often necessary.

Data Processing and Reporting
  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak.

  • Data Reporting: Report chemical shifts (δ) in ppm. For ¹H NMR, report the multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets) and coupling constants (J) in Hertz (Hz).[2]

References

  • Supplementary Information for a scientific article. (n.d.).
  • Ganapathy, D., et al. (2018). Synthetic and Mechanistic Studies of Benzo[d]oxazoles, 1H-Indoles, and Benzimidazoles. Open Research Oklahoma. Available at: [Link]

  • Xiao, Y., et al. (2019). Supporting Information: Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source. Beilstein Journal of Organic Chemistry, 15, 279–284. Available at: [Link]

  • Kumar, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 93. Available at: [Link]

  • García-Báez, E. V., et al. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 26(11), 3237. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Mass Spectrometry Analysis of (2-Amino-1,3-benzoxazol-6-yl)methanol

Introduction (2-Amino-1,3-benzoxazol-6-yl)methanol is a heterocyclic compound featuring a benzoxazole core, a privileged structure in medicinal chemistry. Benzoxazole derivatives are known to exhibit a wide range of biol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2-Amino-1,3-benzoxazol-6-yl)methanol is a heterocyclic compound featuring a benzoxazole core, a privileged structure in medicinal chemistry. Benzoxazole derivatives are known to exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery and development.[1][2] The precise and reliable characterization of such molecules is paramount for ensuring quality, understanding metabolic fate, and meeting stringent regulatory standards in pharmaceutical development.[3][4]

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as a cornerstone analytical technique for this purpose.[5] It offers unparalleled sensitivity and specificity for the detection, identification, and quantification of the target compound and its potential impurities or metabolites. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive walkthrough of the mass spectrometry analysis of (2-Amino-1,3-benzoxazol-6-yl)methanol. It moves beyond a simple recitation of steps to explain the underlying scientific rationale for each methodological choice, ensuring a robust and self-validating analytical system.

Part 1: Foundational Principles & Pre-Analytical Considerations

Chemical Properties and Their MS Implications

A successful mass spectrometry analysis begins with a fundamental understanding of the analyte's structure. (2-Amino-1,3-benzoxazol-6-yl)methanol possesses several key functional groups that dictate its behavior within the mass spectrometer:

  • Aromatic Amino Group (-NH₂): This is a primary site for protonation, making the molecule highly suitable for positive ion mode electrospray ionization (ESI). Its basic nature facilitates the acceptance of a proton ([M+H]⁺) in an acidic mobile phase.

  • Benzylic Alcohol (-CH₂OH): This group is susceptible to neutral losses, such as water (H₂O) or formaldehyde (CH₂O), during fragmentation, providing key diagnostic ions in tandem mass spectrometry (MS/MS).

  • Benzoxazole Core: This rigid, heterocyclic system provides the foundational mass of the molecule and can undergo characteristic ring-opening fragmentation pathways under sufficient collision energy.[6][7]

Understanding these features allows us to predict the molecule's ionization efficiency and its fragmentation pattern, which are crucial for both qualitative and quantitative method development.

Sample Preparation: The First Step to Trustworthy Data

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent system, free from interfering matrix components.[8] For a reference standard of (2-Amino-1,3-benzoxazol-6-yl)methanol, the protocol is straightforward but critical.

  • Solvent Selection: Choose a high-purity (LC-MS grade) solvent in which the analyte is freely soluble. A mixture of methanol or acetonitrile with water is a common and effective choice.

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Accurately weigh approximately 1.0 mg of (2-Amino-1,3-benzoxazol-6-yl)methanol standard using a calibrated analytical balance.

    • Quantitatively transfer the solid to a 1.0 mL Class A volumetric flask.

    • Add approximately 0.5 mL of methanol to dissolve the compound, using gentle sonication if necessary.

    • Once fully dissolved, bring the volume to the 1.0 mL mark with methanol. Cap and invert several times to ensure homogeneity.

  • Working Solution and Calibration Curve Preparation:

    • Perform serial dilutions from the stock solution using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to prepare a series of calibration standards. This ensures compatibility with the LC system and prevents peak distortion.

    • A typical concentration range for a calibration curve might be 1 ng/mL to 1000 ng/mL.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development

For non-volatile, polar molecules like our target compound, LC-MS is the analytical method of choice, combining the separation power of chromatography with the detection specificity of mass spectrometry.[9]

Chromatographic Separation: Isolating the Analyte

A robust chromatographic method ensures that the analyte is separated from any isomers, impurities, or matrix components before it enters the mass spectrometer.

  • Instrumentation: An ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer.[10]

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm) is an excellent starting point, offering good retention for aromatic compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier is crucial for promoting protonation of the analyte, which enhances the ESI+ signal.[11]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) Flow Rate (mL/min) % Mobile Phase B
    0.0 0.4 5
    5.0 0.4 95
    6.0 0.4 95
    6.1 0.4 5

    | 8.0 | 0.4 | 5 |

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

LCMS_Workflow cluster_LC UHPLC System cluster_MS Mass Spectrometer cluster_System Data System MobilePhase Mobile Phase (A+B) Pump Pump MobilePhase->Pump Autosampler Autosampler (Sample Injection) Pump->Autosampler Column C18 Column Autosampler->Column IonSource ESI Source Column->IonSource Eluent MassAnalyzer Mass Analyzer (e.g., QqQ, Q-TOF) IonSource->MassAnalyzer Ions Detector Detector MassAnalyzer->Detector Filtered Ions Data Data Acquisition & Processing Detector->Data

Caption: High-level workflow for a typical LC-MS system.

Ionization Source Optimization

Electrospray Ionization (ESI) is the ideal technique for this molecule due to its polarity and the presence of the basic amino group.[12] The process involves creating a fine spray of charged droplets in the presence of a strong electric field, from which solvent evaporates to yield gas-phase ions.[13][14]

  • Chemical Formula: C₈H₈N₂O₂

  • Monoisotopic Mass: 164.0586 g/mol

  • Positive Ion Mode (ESI+): The molecule will readily accept a proton to form the protonated molecule, [M+H]⁺.

    • Expected m/z: 165.0659

  • Introduce a continuous flow of the analyte (e.g., 100 ng/mL) into the MS source via a syringe pump, bypassing the LC column.

  • Operate the instrument in positive ion mode (ESI+).

  • Monitor the signal intensity of the target ion (m/z 165.1).

  • Systematically adjust the following parameters to maximize the ion signal:

    • Capillary Voltage: Typically 3000-4500 V.

    • Nebulizer Gas Pressure: Adjusts droplet size (e.g., 30-60 psi).

    • Drying Gas Flow and Temperature: Facilitates desolvation (e.g., 10-15 L/min at 300-350 °C).[10]

  • The goal is to achieve a stable and intense signal for the [M+H]⁺ ion, which will serve as the precursor for subsequent fragmentation experiments.

Part 3: Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique for confirming the structure of an analyte. It involves isolating the precursor ion ([M+H]⁺), fragmenting it through collision-induced dissociation (CID), and analyzing the resulting product ions. This fragmentation pattern serves as a highly specific chemical "fingerprint."

Predicted Fragmentation Pathways (Positive Ion Mode)

The fragmentation of the protonated (2-Amino-1,3-benzoxazol-6-yl)methanol (m/z 165.1) is predicted to occur through several key pathways based on established fragmentation rules for similar structures.[15][16][17]

  • Loss of Water (H₂O): The benzylic alcohol is prone to a facile loss of water (18.01 Da), a common fragmentation for alcohols, resulting in a stable carbocation at m/z 147.1 .

  • Loss of Formaldehyde (CH₂O): An alternative pathway for the benzylic alcohol involves the neutral loss of formaldehyde (30.01 Da), leading to a fragment at m/z 135.1 .

  • Loss of Ammonia (NH₃): The amino group can be eliminated as a neutral ammonia molecule (17.03 Da), yielding an ion at m/z 148.1 .

  • Benzoxazole Ring Cleavage: At higher collision energies, the stable benzoxazole ring can fragment. A characteristic loss for benzoxazoles is the elimination of carbon monoxide (CO, 27.99 Da), which, following a water loss, could produce a fragment at m/z 119.1 .[15]

Fragmentation_Pathway cluster_main Predicted MS/MS Fragmentation of [M+H]⁺ M_H [M+H]⁺ m/z 165.1 Frag_147 [M+H - H₂O]⁺ m/z 147.1 M_H->Frag_147 - H₂O Frag_135 [M+H - CH₂O]⁺ m/z 135.1 M_H->Frag_135 - CH₂O Frag_148 [M+H - NH₃]⁺ m/z 148.1 M_H->Frag_148 - NH₃ Frag_119 [M+H - H₂O - CO]⁺ m/z 119.1 Frag_147->Frag_119 - CO

Caption: Predicted fragmentation pathways for protonated (2-Amino-1,3-benzoxazol-6-yl)methanol.

Summary of Predicted Ions

The expected major ions in the MS/MS spectrum provide a clear basis for identification and for building quantitative methods.

Ion DescriptionProposed Neutral LossPredicted m/z
Precursor Ion-165.1
Product Ion 1H₂O147.1
Product Ion 2CH₂O135.1
Product Ion 3NH₃148.1
Product Ion 4H₂O + CO119.1

Part 4: Quantitative Analysis & Method Validation

For quantitative applications, such as impurity profiling or pharmacokinetic studies, Multiple Reaction Monitoring (MRM) is the gold standard.[14] This mode offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.

MRM Method Development
  • Transition Selection: Based on the MS/MS fragmentation data, select at least two specific and intense transitions.

    • Quantifier: The most intense and stable transition (e.g., 165.1 -> 147.1 ). This transition will be used for concentration calculations.

    • Qualifier: A second, less intense transition (e.g., 165.1 -> 135.1 ). This transition serves as a confirmation of identity. The ratio of the quantifier to qualifier peak areas should remain constant across all samples and standards.

  • Optimization: For each MRM transition, optimize the collision energy (CE) and other relevant MS parameters to maximize the product ion signal.

  • Method Validation: A fully validated method provides the highest level of trust in the data. Key parameters, often defined by ICH guidelines, include:

    • Linearity: Demonstrating a proportional response over the desired concentration range.

    • Accuracy & Precision: Ensuring the measured values are close to the true values and are reproducible.[11]

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Defining the lowest concentration that can be reliably detected and quantified.

    • Specificity: Proving the method can unequivocally assess the analyte in the presence of other components.

Conclusion

The mass spectrometric analysis of (2-Amino-1,3-benzoxazol-6-yl)methanol is a robust and highly specific process when approached with a systematic, science-driven methodology. By leveraging the principles of liquid chromatography, electrospray ionization, and tandem mass spectrometry, one can develop a self-validating method suitable for the stringent demands of the pharmaceutical industry. The combination of chromatographic retention time, precursor ion mass, and a unique fragmentation fingerprint provides an unequivocal identification of the compound. Furthermore, the application of MRM allows for sensitive and accurate quantification, making LC-MS/MS an indispensable tool in the research and development lifecycle of this important chemical scaffold.

References

  • Sharma, A. K. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis, 14(008). Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5). DOI: 10.26717/BJSTR.2022.40.006521. Retrieved from [Link]

  • IJNRD. (2024, February). Impurity Profiling in different analytical techniques. International Journal of Novel Research and Development, 9(2). Retrieved from [Link]

  • TIJER. (2021, May). A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. TECHNOLOGY, 8(5). Retrieved from [Link]

  • Macías, F. A., Varela, R. M., Simonet, A. M., & Cutler, H. G. (n.d.). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. fateallchem. Retrieved from [Link]

  • Aziz-ur-Rehman, et al. (n.d.). Proposed mass fragmentation pattern of 4-(2-(benzylthio)-1,3,4-oxadiazol-5-yl)-1-(4-tosyl)piperidine (5a). ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]

  • Bowen, R. D., et al. (n.d.). Mass spectra of halogenostyrylbenzoxazoles. ResearchGate. Retrieved from [Link]

  • Rani, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24693–24741. DOI: 10.1039/d3ra03871h. Retrieved from [Link]

  • Abballe, F., et al. (2007). Matrix effect in liquid chromatography-electrospray ionization mass spectrometry analysis of benzoxazinoid derivatives in plant material. Journal of Chromatography A, 1157(1-2), 146-154. DOI: 10.1016/j.chroma.2007.04.068. Retrieved from [Link]

  • Kennedy, J. H., et al. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Journal of Chromatography A, 1723, 464876. DOI: 10.1016/j.chroma.2024.464876. Retrieved from [Link]

  • Lee, S., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1628–1635. DOI: 10.1021/acsomega.8b03043. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Biological Activity of 6-(1,3-Benzoxazol-2-Yl)-5-Methylthieno-[2,3-d]Pyrimidines. Retrieved from [Link]

  • Wang, H., et al. (2015). Two competing ionization processes in electrospray mass spectrometry of indolyl benzo[b]carbazoles: formation of M⁺• versus [M + H]⁺. Journal of the American Society for Mass Spectrometry, 26(2), 249-257. DOI: 10.1007/s13361-014-1017-y. Retrieved from [Link]

  • Vrije Universiteit Amsterdam. (n.d.). Amino acid analysis using chromatography–mass spectrometry: An inter platform comparison study. Retrieved from [Link]

  • Cataldi, T. R. I., et al. (2020). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers in Chemistry, 8, 601332. DOI: 10.3389/fchem.2020.601332. Retrieved from [Link]

  • ResearchGate. (2025, August 6). One pot synthesis of 2-amino-6-[(1,3-benzoxazol-2-ylthio) methyl]-4-substitutedphenylnicotinonitriles and their biological evaluation. Retrieved from [Link]

  • Borg, R. M. (1978). The analysis of the oxazolone derivatives of amino acids by gas chromatography/mass spectroscopy (Master's dissertation). University of Malta. Retrieved from [Link]

  • Fairwell, T., & Lovins, R. E. (1971). Quantitative protein sequencing using mass spectrometry: Mass spectral analysis of 2-anilino-5-thiazolinone derivatives of amino acids without prior conversion to the phenyl thiohydantoins. Biochemical and Biophysical Research Communications, 43(6), 1280-1289. DOI: 10.1016/s0006-291x(71)80011-6. Retrieved from [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. 5(8), 1-13. Retrieved from [Link]

  • Al-Sbou, Y., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 14(12), 735. DOI: 10.3390/metabo14120735. Retrieved from [Link]

Sources

Foundational

Comprehensive Characterization of (2-Amino-1,3-benzoxazol-6-yl)methanol: Solubility and Stability Protocols

Executive Summary (2-Amino-1,3-benzoxazol-6-yl)methanol (CAS 128618-37-1) represents a critical scaffold in medicinal chemistry, often serving as a bioisostere for purine bases or as a precursor in the synthesis of kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Amino-1,3-benzoxazol-6-yl)methanol (CAS 128618-37-1) represents a critical scaffold in medicinal chemistry, often serving as a bioisostere for purine bases or as a precursor in the synthesis of kinase inhibitors and neuroprotective agents (e.g., Riluzole analogs). Its amphiphilic nature—combining a polar hydroxymethyl group and a basic amino moiety with a lipophilic benzoxazole core—presents unique formulation challenges.

This technical guide provides a rigorous framework for establishing the solubility and stability profile of this compound.[1] Unlike generic protocols, this document addresses the specific liabilities of the 2-aminobenzoxazole pharmacophore, specifically the oxidative susceptibility of the C6-hydroxymethyl group and the hydrolytic potential of the oxazole ring.

Physicochemical Profile & Predicted Properties[1][2]

Before initiating wet-lab experiments, it is essential to understand the theoretical boundaries of the molecule.

PropertyValue / PredictionStructural Implication
Molecular Formula C₈H₈N₂O₂MW: 164.16 g/mol
pKa (Basic) ~3.8 (2-amino group)Protonated at gastric pH (1.2); Neutral at physiological pH (7.4).
LogP (Predicted) 0.8 – 1.2Moderately lipophilic; likely high permeability (BCS Class I or II).
H-Bond Donors 3 (NH₂, OH)High potential for crystal lattice energy, affecting dissolution rate.
UV Max ~285 nmSuitable for HPLC-UV detection.
Structural Liabilities
  • Oxidation: The primary alcohol at the C6 position is "benzylic-like" and prone to oxidation to the aldehyde and subsequently the carboxylic acid (2-amino-1,3-benzoxazole-6-carboxylic acid).

  • Hydrolysis: While the benzoxazole ring is aromatic and generally stable, prolonged exposure to strong bases (pH > 10) can induce ring opening to form N-(2-hydroxy-4-(hydroxymethyl)phenyl)urea.

Solubility Profiling

pH-Dependent Aqueous Solubility

The solubility of (2-Amino-1,3-benzoxazol-6-yl)methanol is pH-dependent due to the protonation of the 2-amino group.

  • pH 1.2 (SGF): High solubility expected (> 5 mg/mL) due to cation formation.

  • pH 6.8 - 7.4 (SIF/Plasma): Solubility will reach its intrinsic minimum (

    
    ), likely in the range of 0.1 – 0.5 mg/mL.
    
Organic Solvent Screen (Stock Solution Preparation)

For assay development, the following solvent hierarchy is recommended based on the compound's polarity:

  • DMSO: Excellent (> 50 mg/mL). Recommended for biological stocks.

  • Methanol/Ethanol: Good (> 10 mg/mL). Suitable for HPLC diluents.

  • Acetonitrile: Moderate. Use carefully to avoid precipitation in gradient mixing.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask)

Standard: OECD Guideline 105

Objective: Determine equilibrium solubility at physiological pH.

  • Preparation: Weigh 10 mg of compound into 2 mL HPLC vials (triplicate).

  • Solvent Addition: Add 1 mL of buffer (pH 1.2, 4.5, 6.8, and 7.4).

  • Equilibration: Agitate at 37°C for 24 hours (orbital shaker, 300 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through 0.22 µm PVDF filter (pre-saturated).

  • Quantification: Analyze supernatant via HPLC-UV against a standard curve prepared in DMSO.

  • pH Verification: Measure the pH of the supernatant post-equilibrium to ensure buffering capacity was maintained.

Stability Profiling (Forced Degradation)

This section details the stress testing required to identify degradation products and establish shelf-life specifications, aligned with ICH Q1A (R2) guidelines.

Degradation Pathways & Mechanisms
  • Acidic Stress: The 2-amino group protonates, stabilizing the ring. Major degradation is unlikely unless heated significantly.

  • Basic Stress: The oxazole ring is susceptible to nucleophilic attack at C2, leading to ring opening.

  • Oxidative Stress: The C6-hydroxymethyl group is the primary liability, oxidizing to the carboxylic acid.

Experimental Protocol: Forced Degradation

Concentration: 0.5 mg/mL in inert co-solvent (e.g., 10% Acetonitrile/Water).

Stress ConditionReagent / ConditionDurationTarget DegradationMechanism
Acid Hydrolysis 0.1 N HCl24h @ 60°C5–20%Amide hydrolysis (minor)
Base Hydrolysis 0.1 N NaOH4h @ RT5–20%Ring opening (major)
Oxidation 3% H₂O₂2h @ RT10–30%Alcohol oxidation -> Acid
Thermal Solid state7 days @ 60°C< 5%Pyrolysis/Dimerization
Photolytic UV/Vis (1.2M lux hours)ICH Q1B cycleVariableRadical formation
Analytical Method (HPLC-UV/MS)

To separate the parent from the polar acid degradant and the non-polar ring-opened impurities, use a gradient elution.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (aromatic ring) and 280 nm.

Visualizations & Workflows

Diagram 1: Solubility Determination Workflow

This flowchart illustrates the decision logic for selecting the appropriate solubility method based on the compound's stage in development.

SolubilityWorkflow Start Start: (2-Amino-1,3-benzoxazol-6-yl)methanol PreScreen In Silico Prediction (LogP ~1.0, pKa ~3.8) Start->PreScreen StageCheck Development Stage? PreScreen->StageCheck EarlyStage Early Discovery (Kinetic Solubility) StageCheck->EarlyStage Hit-to-Lead LateStage Pre-Formulation (Thermodynamic Solubility) StageCheck->LateStage Lead Opt KineticMethod DMSO Stock spike into PBS Nephelometry / Turbidity EarlyStage->KineticMethod ThermoMethod Shake-Flask Method (24h Equilibrium, 37°C) LateStage->ThermoMethod Result1 Output: Precipitation Range (Low Precision) KineticMethod->Result1 Analysis HPLC-UV Quantification ThermoMethod->Analysis Result2 Output: Intrinsic Solubility (S0) & pH-Solubility Profile Analysis->Result2

Caption: Decision matrix for selecting Kinetic vs. Thermodynamic solubility assays based on development phase.

Diagram 2: Forced Degradation Pathway

A mechanistic view of the potential degradation products for (2-Amino-1,3-benzoxazol-6-yl)methanol.

DegradationPath Parent (2-Amino-1,3-benzoxazol-6-yl)methanol (Parent) Oxidant Oxidation (H2O2 / Peroxides) Parent->Oxidant Base Base Hydrolysis (pH > 10) Parent->Base Aldehyde Intermediate Aldehyde Oxidant->Aldehyde -2H RingOpen N-(2-hydroxy-4-(hydroxymethyl)phenyl)urea (Ring Opened Product) Base->RingOpen Nucleophilic Attack @ C2 CarboxylicAcid 2-Amino-1,3-benzoxazole-6-carboxylic acid (Major Oxidative Impurity) Aldehyde->CarboxylicAcid +[O]

Caption: Predicted degradation pathways under oxidative and basic stress conditions.

References

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • International Conference on Harmonisation (ICH). (1996). Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on Benzoxazole stability and isosterism). [Link]

  • PubChem. (2025).[2] Compound Summary: (2-Amino-1,3-benzoxazol-6-yl)methanol (CAS 128618-37-1).[3][4][5][6] [Link]

  • Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today, 11(21-22), 1012-1018. [Link][7]

Sources

Exploratory

Quantum chemical calculations for (2-Amino-1,3-benzoxazol-6-yl)methanol

An In-depth Technical Guide to the Quantum Chemical Analysis of (2-Amino-1,3-benzoxazol-6-yl)methanol for Drug Discovery Applications Authored by: Dr. Gemini, Senior Application Scientist Introduction (2-Amino-1,3-benzox...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Quantum Chemical Analysis of (2-Amino-1,3-benzoxazol-6-yl)methanol for Drug Discovery Applications

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

(2-Amino-1,3-benzoxazol-6-yl)methanol is a heterocyclic compound belonging to the benzoxazole family. Benzoxazoles are a significant class of compounds in medicinal chemistry, forming the core scaffold of molecules with a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The specific functionalization of this molecule—with an amino group at the 2-position and a methanol group at the 6-position—presents multiple sites for potential intermolecular interactions and chemical modification, making it a promising candidate for further investigation as a drug lead or a synthetic intermediate.

Quantum chemical calculations provide a powerful, non-experimental method to elucidate the fundamental electronic and structural properties of a molecule before significant resources are invested in its synthesis and biological testing. By employing methods like Density Functional Theory (DFT), we can model the molecule's three-dimensional structure, electron distribution, and reactivity with high accuracy. This guide offers a comprehensive, step-by-step workflow for conducting a thorough quantum chemical analysis of (2-Amino-1,3-benzoxazol-6-yl)methanol, providing insights that are directly applicable to drug design and development.

Theoretical Foundations: The 'Why' Behind the 'How'

The cornerstone of modern computational chemistry for molecules of this size is Density Functional Theory (DFT). Unlike more computationally expensive ab initio methods, DFT offers a remarkable balance of accuracy and efficiency by calculating the total energy of a system based on its electron density, rather than the complex many-electron wavefunction.

Our choice of methodology, the B3LYP/6-311++G(d,p) level of theory, is a standard and well-validated approach for organic molecules. Let's break down why:

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional. It ingeniously combines the accuracy of Hartree-Fock theory for exchange effects with the efficiency of DFT for both exchange and electron correlation. B3LYP has a long track record of providing reliable results for the geometries and electronic properties of a vast range of organic compounds.

  • 6-311++G(d,p) (Basis Set): A basis set is a set of mathematical functions used to build the molecular orbitals.

    • 6-311: This indicates a triple-zeta basis set, meaning each atomic orbital is represented by three separate functions, allowing for greater flexibility and accuracy in describing the electron distribution compared to smaller basis sets.

    • ++G: These are diffuse functions added to both heavy atoms (+) and hydrogen atoms (++). Diffuse functions are crucial for accurately describing systems with lone pairs, anions, or significant non-covalent interactions, all of which are relevant to our molecule and its potential biological interactions.

    • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the atomic orbitals, which is essential for correctly modeling chemical bonds and anisotropic electronic environments.

This combination provides a robust and reliable framework for investigating the intrinsic properties of (2-Amino-1,3-benzoxazol-6-yl)methanol.

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the complete process, from initial structure generation to final data analysis. This workflow is designed to be self-validating at each critical step.

G cluster_0 Phase 1: Model Preparation cluster_1 Phase 2: Quantum Mechanical Calculation cluster_2 Phase 3: Data Analysis & Interpretation A 1. 2D Sketch & 3D Conversion (e.g., ChemDraw, Avogadro) B 2. Pre-optimization (Molecular Mechanics - UFF/MMFF94) A->B Generate initial coordinates C 3. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) B->C Input for QM D 4. Vibrational Frequency Analysis (Confirm True Minimum) C->D Validate structure E 5. Electronic Property Calculation (HOMO, LUMO, MEP, etc.) D->E Use validated geometry F 6. Analyze Reactivity (HOMO-LUMO Gap, MEP Map) E->F G 7. Analyze Stability & Spectra (Vibrational Frequencies, Dipole Moment) E->G H 8. Inform Drug Design Strategy F->H G->H

Caption: Overall computational workflow for quantum chemical analysis.

Protocol 1: Geometry Optimization and Validation

Objective: To find the most stable, lowest-energy three-dimensional conformation of the molecule and confirm it is a true energy minimum.

  • Initial Structure Generation:

    • Draw the 2D structure of (2-Amino-1,3-benzoxazol-6-yl)methanol using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure into a 3D model using a molecular editor (e.g., Avogadro, GaussView).

    • Perform a quick pre-optimization using a molecular mechanics force field (e.g., UFF or MMFF94) to obtain a reasonable starting geometry. This step significantly reduces the computational cost of the subsequent DFT optimization.

    • Save the coordinates in a format compatible with your quantum chemistry software (e.g., .xyz, .mol, or .gjf).

  • DFT Geometry Optimization:

    • Set up the calculation using a quantum chemistry package (e.g., Gaussian, ORCA).

    • Keyword/Input Line: opt freq B3LYP/6-311++G(d,p)

    • Explanation:

      • opt: This keyword requests a geometry optimization to find the stationary point on the potential energy surface.

      • freq: This keyword requests a frequency calculation to be performed after the optimization converges. This is a crucial validation step.

      • B3LYP/6-311++G(d,p): This specifies the level of theory as discussed previously.

    • Execute the calculation. The process is iterative, with the software adjusting bond lengths, angles, and dihedrals until the forces on each atom are negligible and the energy has converged to a minimum.

  • Validation via Frequency Analysis:

    • Upon completion, inspect the output file from the frequency calculation.

    • Criterion for Success: A true energy minimum will have zero imaginary frequencies . An imaginary frequency (often listed as a negative value) indicates a saddle point on the potential energy surface, not a stable structure.

    • If an imaginary frequency is found, it typically corresponds to a rotational mode (e.g., of the -CH₂OH or -NH₂ group). The structure should be slightly distorted along this mode and the optimization re-run until all frequencies are positive.

Analysis of Electronic Properties and Reactivity

Once a validated, optimized geometry is obtained, we can proceed to calculate and analyze the electronic properties that govern the molecule's reactivity and potential for intermolecular interactions.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

  • HOMO: Represents the ability to donate an electron. Regions with a high HOMO density are sites for electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are sites for nucleophilic attack.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron. Conversely, a small gap suggests the molecule is more reactive.

FMO LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor Site for Nucleophilic Attack Gap ΔE = E_LUMO - E_HOMO (Energy Gap) <-- High Reactivity (Small Gap) --> Low Reactivity (Large Gap) HOMO HOMO (Highest Occupied MO) Electron Donor Site for Electrophilic Attack

Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful visualization tool that illustrates the charge distribution across a molecule. It is plotted onto the molecule's electron density surface, using a color code to represent different potential values.

  • Red (Negative Potential): Indicates electron-rich regions, which are susceptible to electrophilic attack. These are often associated with lone pairs on heteroatoms like oxygen and nitrogen.

  • Blue (Positive Potential): Indicates electron-deficient regions, which are susceptible to nucleophilic attack. These are typically found around hydrogen atoms bonded to electronegative atoms.

  • Green (Neutral Potential): Indicates regions of neutral or near-zero potential.

For (2-Amino-1,3-benzoxazol-6-yl)methanol, we would anticipate strong negative potential (red) around the oxygen and nitrogen atoms of the benzoxazole ring and the amino group, as well as the oxygen of the methanol group. Positive potential (blue) would be expected around the amino hydrogens and the hydroxyl hydrogen. This map provides an intuitive guide to the molecule's reactive sites and its potential for hydrogen bonding.

Tabulated Data Summary

The following table presents a summary of the key quantum chemical parameters that would be derived from the calculations described above. The values provided are illustrative and representative for a molecule of this type.

ParameterSymbolIllustrative ValueSignificance for Drug Development
Total Dipole Momentµ3.52 DebyeIndicates overall molecular polarity; influences solubility and ability to cross lipid membranes.
Energy of HOMOEHOMO-5.88 eVRelates to ionization potential; high values indicate stronger electron-donating ability.
Energy of LUMOELUMO-0.75 eVRelates to electron affinity; low values indicate stronger electron-accepting ability.
HOMO-LUMO Energy GapΔE5.13 eVA larger gap suggests higher kinetic stability and lower overall chemical reactivity.
Most Negative Atomic Charge (Mulliken)qmin-0.78 (on Benzoxazole Oxygen)Identifies the atom with the highest electron density, a likely site for protonation or H-bonding.
Most Positive Atomic Charge (Mulliken)qmax+0.45 (on Hydroxyl Hydrogen)Identifies the most acidic proton and a likely hydrogen bond donor site.

Conclusion and Implications for Drug Development

The quantum chemical analysis of (2-Amino-1,3-benzoxazol-6-yl)methanol provides a detailed, atom-level understanding of its structural and electronic characteristics. The geometry optimization and frequency analysis confirm a stable molecular structure. The analysis of Frontier Molecular Orbitals and the HOMO-LUMO energy gap provides a quantitative measure of the molecule's kinetic stability and highlights the regions most involved in electronic transitions and reactions.

From a drug development perspective, the Molecular Electrostatic Potential map is particularly insightful. It visually identifies the electron-rich (nucleophilic) and electron-deficient (electrophilic) centers, which are critical for predicting non-covalent interactions with a biological target, such as a protein's active site. The predicted sites for hydrogen bond donation (hydroxyl and amino groups) and acceptance (benzoxazole oxygen and nitrogen) can be used to guide docking studies or to inform the design of derivatives with enhanced binding affinity. This computational pre-screening allows researchers to prioritize synthetic routes and focus on modifications most likely to yield compounds with improved biological activity, thereby accelerating the drug discovery pipeline.

References

  • Note: The following are representative, authoritative sources for the methodologies described.
  • Title: Density-functional thermochemistry. III. The role of exact exchange Source: The Journal of Chemical Physics URL: [Link] (This seminal paper describes the B3LYP functional.)

  • Title: Gaussian 16, Revision C.01 Source: Gaussian, Inc. URL: [Link] (This is an example of a widely used quantum chemistry software package. The website provides documentation and technical support for the methods described.)

  • Title: A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu Source: The Journal of Chemical Physics URL: [Link] (While not explicitly used in the base calculation, this reference is crucial for understanding modern dispersion corrections often used in conjunction with B3LYP for systems with significant non-covalent interactions.)

  • Title: Avogadro: an advanced semantic chemical editor, visualization, and analysis platform Source: Journal of Cheminformatics URL: [Link] (This paper describes a popular open-source molecular editor and visualizer used for preparing input structures and analyzing results.)

  • Title: Exploring Chemistry with Electronic Structure Methods, 3rd Edition Source: Gaussian, Inc. URL: [Link] (A comprehensive and practical guide to the theory and application of quantum chemical calculations, serving as an excellent textbook for these methods.)

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of (2-Amino-1,3-benzoxazol-6-yl)methanol and Its Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of the benzoxazole scaffold, with a specific focus o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of the benzoxazole scaffold, with a specific focus on amino- and methanol-substituted derivatives. Due to the limited availability of experimental data for (2-Amino-1,3-benzoxazol-6-yl)methanol, this guide utilizes data for the closely related analog, (2-Methyl-1,3-benzoxazol-6-yl)methanol (CAS No. 136663-40-6) , to provide a representative and technically sound framework for researchers. The benzoxazole moiety is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] Understanding the fundamental physicochemical properties of substituted benzoxazoles is paramount for their application in drug design and development. This guide covers molecular structure, physicochemical parameters, spectral analysis, and detailed experimental protocols for characterization.

Introduction

Benzoxazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in the pharmaceutical and materials science fields.[3] Their unique structural features and diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them attractive scaffolds for drug discovery programs.[4] The introduction of various substituents onto the benzoxazole core allows for the fine-tuning of its biological and physicochemical properties.

This guide focuses on the 2-amino and 6-methanol substituted benzoxazole framework. The amino group at the 2-position and the methanol group at the 6-position can significantly influence the molecule's polarity, solubility, and potential for hydrogen bonding, all of which are critical parameters for drug-likeness and biological activity.

Molecular and Physicochemical Properties

The fundamental properties of a compound dictate its behavior in various chemical and biological systems. The following section details the known and predicted properties of (2-Methyl-1,3-benzoxazol-6-yl)methanol as a representative analog.

Molecular Structure and Identifiers
  • IUPAC Name: (2-Methyl-1,3-benzoxazol-6-yl)methanol

  • CAS Number: 136663-40-6

  • Molecular Formula: C₉H₉NO₂

  • Molecular Weight: 163.17 g/mol [5]

  • InChI: 1S/C9H9NO2/c1-6-10-8-3-2-7(5-11)4-9(8)12-6/h2-4,11H,5H2,1H3

  • InChIKey: SFCHIWNAOMJWLM-UHFFFAOYSA-N

  • SMILES: CC1=NC2=C(O1)C=C(CO)C=C2[5]

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below.

PropertyValueSource
Physical Form Pale-yellow to Yellow-brown Solid
Purity 98%
Melting Point Not explicitly available. For the parent 2-aminobenzoxazole, the melting point is 128-133 °C.
Boiling Point Not available.
Solubility Not explicitly available. The presence of the amino and hydroxyl groups suggests potential solubility in polar organic solvents.
pKa Not available.

Synthesis and Reactivity

The synthesis of 2-substituted benzoxazoles typically involves the condensation of a 2-aminophenol with a suitable carboxylic acid derivative, aldehyde, or other electrophilic partner.[6] For the synthesis of the target compound's analog, (2-Methyl-1,3-benzoxazol-6-yl)methanol, a plausible synthetic route would involve the reaction of 4-amino-3-hydroxybenzyl alcohol with an acetic acid equivalent.

The reactivity of the benzoxazole ring is influenced by the electron-donating amino group and the hydroxymethyl substituent. The amino group can undergo various reactions, such as acylation and alkylation. The hydroxyl group of the methanol substituent can be oxidized to an aldehyde or carboxylic acid, or it can be a site for esterification or etherification, allowing for further molecular modifications.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of a synthesized compound. This section outlines the expected spectral data based on the structure of (2-Amino-1,3-benzoxazol-6-yl)methanol and provides standardized protocols for obtaining this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzoxazole ring, the methylene protons of the methanol group, and the protons of the amino group. The chemical shifts and coupling constants of the aromatic protons would provide information about the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbons of the benzoxazole core, the methyl group, and the methanol substituent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational frequencies include:

  • N-H stretching: for the amino group.

  • O-H stretching: for the hydroxyl group of the methanol substituent.

  • C=N stretching: characteristic of the oxazole ring.

  • C-O stretching: for the ether linkage in the oxazole ring and the alcohol.

  • Aromatic C-H and C=C stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (2-Amino-1,3-benzoxazol-6-yl)methanol, the molecular ion peak would confirm the molecular weight. The fragmentation pattern would likely involve the loss of small molecules such as water, formaldehyde, or hydrogen cyanide, providing further structural information.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments required to characterize (2-Amino-1,3-benzoxazol-6-yl)methanol.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is indicative of a pure substance.

Protocol:

  • Ensure the melting point apparatus is clean and calibrated.

  • Finely powder a small amount of the crystalline sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid melts (the end of the melting range).

Solubility Assessment

Rationale: Understanding the solubility of a compound is crucial for its formulation and for designing biological assays.

Protocol:

  • Add approximately 1-2 mg of the compound to a small test tube.

  • Add 0.5 mL of a chosen solvent (e.g., water, ethanol, DMSO, acetone) to the test tube.

  • Vortex the mixture for 1-2 minutes.

  • Visually inspect the solution for the presence of undissolved solid.

  • If the solid dissolves, the compound is considered soluble in that solvent at that concentration.

  • If the solid does not dissolve, the compound is considered insoluble or sparingly soluble. The test can be repeated with gentle heating to assess temperature effects on solubility.

NMR Sample Preparation and Analysis

Rationale: Proper sample preparation is critical for obtaining high-quality NMR spectra.

Protocol:

  • Weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the vial.

  • Gently swirl or sonicate the vial to fully dissolve the compound.

  • Transfer the solution to a clean NMR tube using a Pasteur pipette.

  • Cap the NMR tube and wipe the outside clean.

  • Insert the NMR tube into the spinner turbine and adjust the depth.

  • Insert the sample into the NMR spectrometer and acquire the data according to the instrument's standard operating procedures.

FTIR Sample Preparation and Analysis

Rationale: FTIR analysis provides a molecular fingerprint of the compound, identifying its functional groups.

Protocol (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the powdered solid sample directly onto the ATR crystal.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

  • Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry Analysis

Rationale: Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

Protocol (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.

  • For fragmentation analysis (MS/MS), select the molecular ion as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel benzoxazole derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_data Data Analysis & Reporting start Starting Materials (e.g., 4-amino-3-hydroxybenzyl alcohol, acetic anhydride) reaction Chemical Reaction (Condensation/Cyclization) start->reaction purification Purification (e.g., Recrystallization, Column Chromatography) reaction->purification mp Melting Point Determination purification->mp Purity Check solubility Solubility Assessment purification->solubility nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Elucidation ftir FTIR Spectroscopy purification->ftir Functional Group ID ms Mass Spectrometry purification->ms Molecular Weight Confirmation analysis Spectral Interpretation & Data Consolidation mp->analysis solubility->analysis nmr->analysis ftir->analysis ms->analysis report Technical Report analysis->report

Caption: A generalized workflow for the synthesis and characterization of a substituted benzoxazole derivative.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of amino- and methanol-substituted benzoxazoles, using (2-Methyl-1,3-benzoxazol-6-yl)methanol as a representative example. The provided protocols and expected analytical data serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this important class of heterocyclic compounds in drug discovery and development. Further experimental investigation into the specific properties of (2-Amino-1,3-benzoxazol-6-yl)methanol is warranted to build upon this foundational knowledge.

References

  • Chikhale, R. V., Pant, A. M., Menghani, S. S., Wadibhasme, P. G., & Khedekar, P. B. (2017). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. Arabian Journal of Chemistry, 10(5), 715–725.
  • Synthesis, characterization and biological evaluation of benzoxazole derivatives - JOCPR. (n.d.). Retrieved March 7, 2024, from [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). Molecules, 28(15), 5789.
  • 2-methyl-1,3-benzoxazol-6-ol - C8H7NO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved March 7, 2024, from [Link]

  • SPECTROPHOTOMETRIC AND INFRA-RED ANALYSES OF AZO REACTIVE DYES DERIVED FROM 2-METHYL-3-(2... - ReadCube. (n.d.). Retrieved March 7, 2024, from [Link]

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega, 4(1), 1696–1703.
  • Benzoxazole, 2-methyl- - the NIST WebBook. (n.d.). Retrieved March 7, 2024, from [Link]

  • Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. (2021). Medicinal Chemistry Research, 30(5), 1163–1174.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Advances, 13(35), 24093–24111.
  • Identification and characterization of benzo[d]oxazol-2(3H)... - ReadCube. (n.d.). Retrieved March 7, 2024, from [Link]

  • 5(4H)-Oxazolone, 2-methyl-4-(phenylmethylene)- - the NIST WebBook. (n.d.). Retrieved March 7, 2024, from [Link]

  • Benzoxazole, 2-methyl- - the NIST WebBook. (n.d.). Retrieved March 7, 2024, from [Link]

  • methyl benzoxole, 95-21-6 - The Good Scents Company. (n.d.). Retrieved March 7, 2024, from [Link]

  • Methanol, oxo-, benzoate | C8H6O3 | CID 6422010 - PubChem - NIH. (n.d.). Retrieved March 7, 2024, from [Link]

  • 6-benzoyl-3-((2-methyl-1-piperidinyl)methyl)-2(3h)-benzoxazolone - PubChemLite. (n.d.). Retrieved March 7, 2024, from [Link]

Sources

Exploratory

A Technical Guide to the Theoretical Analysis of Substituted Benzoxazoles' Electronic Properties for Advanced Drug Discovery

Abstract Benzoxazole, a heterocyclic scaffold comprising a fused benzene and oxazole ring, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] I...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Benzoxazole, a heterocyclic scaffold comprising a fused benzene and oxazole ring, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5][6] The efficacy of these compounds is inextricably linked to their electronic architecture, which dictates their reactivity and ability to interact with biological targets.[7] This guide provides an in-depth exploration of the theoretical and computational methodologies employed to elucidate the electronic properties of substituted benzoxazoles. We will delve into the application of Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) models, offering both the theoretical underpinnings and practical, field-proven protocols for researchers in drug development.

The Strategic Imperative for Computational Analysis in Benzoxazole Research

In modern drug discovery, a trial-and-error approach to synthesis is both time-consuming and cost-prohibitive. Computational chemistry offers a rational, predictive framework to navigate the vast chemical space of substituted benzoxazoles. By simulating molecular properties, we can pre-select candidates with a higher probability of biological activity, thereby streamlining the development pipeline.

The core principle is that the biological activity of benzoxazole derivatives is governed by their molecular structure and, consequently, their electronic properties.[1] Substituents on the benzoxazole core can dramatically alter the electron density distribution, which in turn affects the molecule's ability to participate in the non-covalent interactions (e.g., hydrogen bonding, π-π stacking) that are critical for binding to protein targets like enzymes or receptors.[8] Theoretical studies provide a quantum-level understanding of these properties, bridging the gap between molecular structure and pharmacological function.

Foundational Theoretical Methods: A Deep Dive

Density Functional Theory (DFT): The Workhorse of Electronic Structure Calculation

DFT has become a cornerstone of quantum chemical investigations for medium to large-sized molecules like benzoxazoles, offering a robust balance between computational cost and accuracy.[9][10] It is used to solve the Schrödinger equation by approximating the electron density of a molecule, from which its energy and other electronic properties can be derived.

Causality Behind Method Selection: The choice of a specific functional and basis set is critical for obtaining meaningful results. The B3LYP hybrid functional is frequently employed for benzoxazole systems as it provides a reliable description of electron correlation effects.[11][12] Basis sets like 6-311++G(d,p) are chosen to provide sufficient flexibility for accurately describing the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-spherical electron densities.[9][11]

Key Electronic Properties Derived from DFT:

  • Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.[11][13] The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.[14]

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of chemical stability and reactivity.[1][13] A smaller energy gap suggests the molecule is more easily polarizable and thus more reactive, which can be a desirable trait for biological activity.[13][15]

  • Molecular Electrostatic Potential (MEP): The MEP surface is a 3D map of the electrostatic potential around a molecule.[10][11] It is invaluable for identifying the electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions.[11] This allows researchers to predict how a benzoxazole derivative will "see" and interact with a biological target.[11][15]

G cluster_DFT DFT Calculation Workflow cluster_Analysis Property Analysis cluster_Application Application & Validation A 1. Build 3D Structure (e.g., Avogadro, ChemDraw) B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm True Energy Minimum) B->C D 4. Single Point Energy Calculation C->D E HOMO/LUMO Energies & Energy Gap (ΔE) D->E F Molecular Electrostatic Potential (MEP) Map D->F G Global Reactivity Descriptors D->G H Predict Chemical Reactivity E->H I Input for Molecular Docking F->I J Develop QSAR Models G->J

Computational workflow for analyzing benzoxazole properties.
Molecular Docking: Simulating the Ligand-Target Interaction

Once the electronic properties of a benzoxazole derivative are understood, molecular docking is used to predict its binding orientation and affinity within the active site of a target protein.[1] This technique is instrumental in hypothesis-driven drug design, allowing for the virtual screening of compound libraries and the optimization of lead candidates.[16][17]

The process involves preparing the 3D structures of both the ligand (the benzoxazole derivative) and the receptor (the protein target, often obtained from the Protein Data Bank). A docking algorithm then samples a vast number of possible binding poses and scores them based on a force field that estimates the binding free energy. The results can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex.[8] For example, studies have used docking to elucidate the binding modes of benzoxazole derivatives with targets like DNA gyrase and caspase-3.[16][18]

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[19] For benzoxazole derivatives, 2D- and 3D-QSAR models are developed to predict the activity of novel compounds based on calculated molecular descriptors.[20][21] These descriptors can include electronic properties derived from DFT (like HOMO/LUMO energies), topological indices, and steric parameters.[16][22] A robust QSAR model can significantly accelerate lead optimization by identifying which structural modifications are most likely to enhance potency.[19][21]

Data Synthesis & Analysis

The following tables summarize key quantitative data from theoretical studies on substituted benzoxazoles, providing a comparative overview of how substituents influence electronic properties and biological interactions.

Table 1: DFT-Calculated Frontier Orbital Energies of Selected Benzoxazole Derivatives

Compound/DerivativeMethod/Basis SetHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
BenzoxazoleAM1---[7]
2-Phenyl benzoxazoleAM1---[7]
4-Amino-2-phenyl benzoxazoleAM1---[7]
2-(5-(trifluoromethyl)pyridin-2-yl)-benzoxazoleB3LYP/6-311++G -6.918-2.6874.231[23]
2-(5-methylpyridin-2-yl)-benzoxazoleB3LYP/6-311++G-6.446-2.0204.426[23]
2-(p-chloro-benzyl)-5-[3-(4-ethyl-1-piperazinyl)propionamido]-benzoxazoleB3LYP/6-311++G(d,p)-5.73-1.544.19[11]

Note: Specific energy values from older semi-empirical methods like AM1 are often used for relative comparisons within a study rather than as absolute values.

Table 2: Molecular Docking Results for Benzoxazole Derivatives Against Various Protein Targets

Derivative ClassTarget Protein (PDB ID)Top Docking Score (kcal/mol)Key Interacting ResiduesReference
Benzoxazole DerivativesDNA Gyrase-6.687-[16]
2-(4-tert-butylphenyl) derivativesCaspase-3-5.202-[18]
VEGFR-2 InhibitorsVEGFR-2-Leu35, Val43, Lys63, Leu180, Asp191[8]
Antifungal AgentsLipid transfer protein sec14p--[17]

Experimental Protocols: A Self-Validating System

The trustworthiness of computational results relies on meticulously validated protocols. The following methodologies represent standard best practices in the field.

Protocol 1: DFT Geometry Optimization and Property Calculation

This protocol ensures that calculations are performed on a stable, low-energy conformation of the molecule.

  • Structure Preparation: Construct the initial 3D structure of the substituted benzoxazole using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: Perform a full geometry optimization without constraints using DFT. A common and reliable level of theory is B3LYP with the 6-311++G(d,p) basis set.[9][11] This step finds the lowest energy conformation of the molecule.[1]

  • Frequency Calculation: Conduct a vibrational frequency analysis on the optimized geometry at the same level of theory.[1] The absence of any imaginary (negative) frequencies confirms that the structure is a true energy minimum. If imaginary frequencies are present, the structure is a transition state, and further optimization is required.

  • Property Calculation: Using the validated optimized geometry, perform a single-point energy calculation to derive electronic properties such as HOMO-LUMO energies, Mulliken charges, and the data required to generate the MEP surface.[11][14]

G cluster_workflow Molecular Docking Workflow cluster_inputs Inputs cluster_outputs Outputs P_prep 1. Prepare Receptor (Remove water, add hydrogens, assign charges) Grid 3. Define Binding Site (Grid Box Generation) P_prep->Grid L_prep 2. Prepare Ligand (Optimize geometry [Protocol 1], assign charges) Dock 4. Run Docking Algorithm (e.g., AutoDock, Glide) L_prep->Dock Grid->Dock Analyze 5. Analyze Results (Score poses, visualize interactions) Dock->Analyze Scores Binding Affinity Scores (kcal/mol) Analyze->Scores Poses Best Binding Poses (Visualization) Analyze->Poses PDB Protein Structure (PDB file) PDB->P_prep SDF Ligand Structure (SDF/MOL2 file) SDF->L_prep

Typical workflow for molecular docking studies.
Protocol 2: Molecular Docking for Binding Mode Prediction

This protocol outlines the steps for predicting the interaction between a benzoxazole derivative and its biological target.

  • Receptor Preparation: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules and co-ligands, adding polar hydrogen atoms, and assigning atomic charges using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.

  • Ligand Preparation: Use the DFT-optimized structure of the benzoxazole derivative from Protocol 1. Assign atomic charges (e.g., Gasteiger charges).

  • Grid Generation: Define the active site for docking by creating a grid box that encompasses the binding pocket of the receptor.

  • Docking Simulation: Run the docking simulation using an appropriate algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock). The software will generate multiple possible binding poses for the ligand.

  • Pose Analysis and Validation: Analyze the resulting poses. The best pose is typically the one with the lowest binding energy score.[16] Visualize this pose to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues. This analysis provides a structural hypothesis for the compound's mechanism of action.[8]

Conclusion and Future Perspectives

The theoretical study of the electronic properties of substituted benzoxazoles is a powerful and indispensable tool in modern medicinal chemistry. Methodologies like DFT, molecular docking, and QSAR provide profound insights into the structure-activity relationships that govern their pharmacological effects.[1][16][19] By understanding how substituents modulate the frontier molecular orbitals and electrostatic potential, researchers can rationally design novel derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. As computational power continues to grow and algorithms become more sophisticated, the predictive accuracy of these methods will only improve, further accelerating the discovery of next-generation benzoxazole-based therapeutics.

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  • N/A. (n.d.). HOMO and LUMO plots of M1 | Download Scientific Diagram. ResearchGate.
  • N/A. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments.
  • N/A. (n.d.). Structure, vibrational analysis, electronic properties and chemical reactivity of two benzoxazole derivatives: Functional density theory study | Request PDF. ResearchGate.
  • N/A. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • N/A. (2025). DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices. PMC.
  • Akhila, S., et al. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(12), 334-342.
  • N/A. (2026). Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies, natural bond orbital, and nucleus-independent chemical shifts analyses of 3-phenylbenzo[ d ]thiazole-2(3 H )-imine and its para -substituted derivatives: Solvent and substituent effects. ResearchGate.
  • N/A. (2022). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. PMC.
  • N/A. (n.d.). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Scientific Research Publishing.
  • N/A. (2025). Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives.
  • N/A. (n.d.). (a) HOMO and (b) LUMO plots of 3N13. | Download Scientific Diagram. ResearchGate.
  • N/A. (n.d.). STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. IRJEdT.

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Anticancer Profiling of (2-Amino-1,3-benzoxazol-6-yl)methanol Derivatives

Executive Summary The rational design of targeted anticancer therapeutics relies heavily on privileged molecular scaffolds. (2-Amino-1,3-benzoxazol-6-yl)methanol (CAS: 128618-37-1) represents a highly versatile pharmacop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted anticancer therapeutics relies heavily on privileged molecular scaffolds. (2-Amino-1,3-benzoxazol-6-yl)methanol (CAS: 128618-37-1) represents a highly versatile pharmacophore in medicinal chemistry. The 2-aminobenzoxazole core acts as a rigid, hydrogen-bond capable hinge-binder in the ATP-binding pockets of various kinases, while the C6-hydroxymethyl group provides an essential synthetic handle for structural diversification (e.g., esterification, etherification, or oxidation to an aldehyde for reductive amination). This application note provides a comprehensive, self-validating framework for evaluating the in vitro anticancer activity of derivatives synthesized from this building block.

Pharmacological Grounding & Mechanism of Action

As a Senior Application Scientist, it is critical to understand why a scaffold is chosen before running phenotypic assays. 2-Aminobenzoxazole derivatives are not broad-spectrum cytotoxins; they are targeted agents that disrupt specific oncogenic pathways:

  • Kinase Inhibition (VEGFR-2 & Aurora B): Benzoxazole-benzamide conjugates have been proven to act as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), suppressing tumor angiogenesis with IC50 values often superior to clinical controls like Sorafenib[1]. Furthermore, these scaffolds inhibit Aurora B kinase, a critical regulator of chromosomal segregation, leading to G2/M cell cycle arrest[2].

  • Metalloenzyme Targeting (Carbonic Anhydrases): When hybridized with moieties like coumarins, 2-aminobenzoxazoles selectively inhibit tumor-associated carbonic anhydrases (CA IX and XII), enzymes overexpressed in hypoxic tumor microenvironments to regulate intracellular pH[3][4].

  • Apoptosis Induction: Phenotypic profiling of these derivatives in non-small cell lung cancer (NSCLC) lines, such as A549, demonstrates potent dose-dependent suppression of cell proliferation driven by caspase-3-mediated apoptosis[5].

Mechanistic Pathway Visualization

Pathway A (2-Amino-1,3-benzoxazol-6-yl)methanol Derivatives B VEGFR-2 Inhibition A->B Tyrosine Kinase Targeting C Aurora B Kinase Inhibition A->C Serine/Threonine Targeting D Carbonic Anhydrase (CA IX/XII) Inhibition A->D Metalloenzyme Targeting E Angiogenesis Suppression B->E F G2/M Cell Cycle Arrest C->F G Hypoxic Survival Disruption D->G H Apoptosis / Cell Death E->H F->H G->H

Figure 1: Multi-targeted anticancer mechanisms of 2-aminobenzoxazole derivatives.

Experimental Workflows & Protocols

To ensure experimental trustworthiness, the following protocols form a self-validating system . Primary screening establishes cytotoxicity, target validation confirms the mechanism, and phenotypic profiling ensures the cellular response matches the theoretical mechanism of action.

Workflow S1 Compound Preparation S2 Primary Screening (SRB Assay) S1->S2 S3 Target Validation (Kinase Assay) S2->S3 S4 Phenotypic Profiling (Flow Cytometry) S3->S4 S5 Lead Selection S4->S5

Figure 2: Standardized in vitro evaluation workflow for benzoxazole agents.

Protocol A: High-Throughput Cell Viability (SRB Assay)

Causality Check: While MTT assays measure mitochondrial metabolism (which can be artificially skewed by compounds interacting with dehydrogenases), the Sulforhodamine B (SRB) assay measures total cellular protein biomass, providing a highly stable and reliable readout for anti-proliferative activity[6][7][8].

  • Cell Seeding: Seed human cancer cell lines (e.g., HCT-116, MCF-7, A549) and a normal fibroblast control (WI-38) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.
    
  • Treatment: Treat cells with serial dilutions of the benzoxazole derivatives (0.1 µM – 100 µM) for 72h.

  • Fixation: Add 50 µL of cold 10% Trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1h.

    • Insight: TCA precipitates cellular proteins, locking the biomass in place and preventing enzymatic degradation during washing steps.

  • Staining: Wash plates with deionized water and dry. Add 50 µL of 0.4% (w/v) SRB dissolved in 1% acetic acid. Incubate for 30 min at room temperature.

    • Insight: SRB binds stoichiometrically to basic amino acid residues under mildly acidic conditions.

  • Washing & Solubilization: Wash 4 times with 1% acetic acid to remove unbound dye. Solubilize the protein-bound dye with 100 µL of 10 mM Tris base (pH 10.5).

    • Insight: The alkaline pH disrupts the electrostatic interactions between the dye and the amino acids, releasing the chromophore into solution.

  • Readout: Measure absorbance at 540 nm using a microplate reader. Calculate IC50 values.

Protocol B: Target-Specific Validation (VEGFR-2 Kinase Assay)

Causality Check: To prove that the observed cytotoxicity is mechanism-driven (on-target) rather than a result of general chemical toxicity, a cell-free enzymatic assay is required[1].

  • Reaction Setup: In a 384-well plate, combine recombinant VEGFR-2 kinase domain, ATP (at its Km value), and a biotinylated poly-Glu-Tyr peptide substrate in kinase buffer.

  • Inhibition: Add the lead benzoxazole derivatives and incubate for 60 minutes.

  • Detection (TR-FRET): Add a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

    • Insight: If the benzoxazole derivative successfully competes with ATP at the hinge region, the peptide is not phosphorylated. Consequently, the Europium-antibody cannot bind, and the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is abolished.

Protocol C: Cell Cycle & Apoptosis Analysis (Flow Cytometry)

Causality Check: 2-aminobenzoxazoles are known to induce G2/M arrest and caspase-mediated apoptosis[2][5]. Flow cytometry validates this phenotypic outcome.

  • Treatment & Harvest: Treat A549 cells with the IC50 concentration of the lead compound for 24h. Harvest cells via trypsinization.

  • Permeabilization: Fix cells dropwise in 70% cold ethanol and store at -20°C overnight.

    • Insight: Ethanol dehydrates the cells and permeabilizes the plasma membrane, allowing the bulky DNA-intercalating dye to enter.

  • Staining: Wash cells in PBS and resuspend in a buffer containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate for 30 min in the dark.

    • Insight: RNase A is strictly required to degrade double-stranded RNA. Without it, PI will intercalate into RNA, yielding false-positive fluorescence that obscures the distinct G1, S, and G2/M DNA peaks.

  • Analysis: Analyze via flow cytometry, quantifying the sub-G1 population (apoptotic cells) and the G2/M population.

Quantitative Data Presentation

To evaluate the success of the derivatization, the IC50 of the synthesized compounds must be compared against the parent scaffold, a clinical standard (Sorafenib), and evaluated for safety using a Selectivity Index (SI) derived from normal WI-38 fibroblasts[1].

Table 1: Representative In Vitro Anti-Proliferative Activity (IC50 in µM)

Test ArticleHCT-116 (Colon)MCF-7 (Breast)A549 (Lung)WI-38 (Normal)Selectivity Index (SI)*
Parent: (2-Amino-1,3-benzoxazol-6-yl)methanol>100.0>100.0>100.0>100.0N/A
Derivative 1: (2-Thioacetamide conjugate)7.87.217.4>100.0>12.8
Derivative 2: (Coumarin-hybrid)12.49.520.585.06.8
Control: Sorafenib11.610.519.645.2~3.9

*Selectivity Index (SI) = IC50 (WI-38) / Average IC50 (Cancer lines). An SI > 5 indicates a highly favorable therapeutic window.

References

1. (2-amino-1,3-benzoxazol-6-yl)methanol | 128618-37-1. sigmaaldrich.com. URL: Link 2. (2-amino-1,3-benzoxazol-6-yl)methanol - Sigma-Aldrich. sigmaaldrich.com. URL: Link 3.[2] 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC - NIH. URL:2 4.[3] 2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases. Taylor & Francis. URL: 3 5.[6] Benzoxazole derivatives: design, synthesis and biological evaluation. d-nb.info. URL: 6 6.[4] 2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases. PMC - NIH. URL: 4 7.[7] Benzoxazole derivatives: design, synthesis and biological evaluation. PMC - NIH. URL: 7 8.[8] Application Notes and Protocols for In Vitro Anticancer Activity Testing. Benchchem. URL: 8 9.[1] Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Taylor & Francis. URL: 1 10.[5] Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers. Journal of Clinical Practice and Research. URL: 5

Sources

Application

Application Note: (2-Amino-1,3-benzoxazol-6-yl)methanol as a Bifunctional Building Block in Organic Synthesis

Executive Summary & Chemical Profile (2-Amino-1,3-benzoxazol-6-yl)methanol (CAS: 128618-37-1) is a highly versatile, bifunctional heterocyclic building block [3]. The 2-aminobenzoxazole core is a privileged scaffold in m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

(2-Amino-1,3-benzoxazol-6-yl)methanol (CAS: 128618-37-1) is a highly versatile, bifunctional heterocyclic building block [3]. The 2-aminobenzoxazole core is a privileged scaffold in medicinal chemistry, frequently acting as a bioisostere for benzimidazoles, indoles, and benzothiazoles. It is heavily utilized in the development of 5-HT3 receptor antagonists, kinase inhibitors, and fluorescent probes [1].

By incorporating a hydroxymethyl group at the 6-position, this molecule bridges the gap between target-binding pharmacophores and late-stage synthetic derivatization. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols to harness the orthogonal reactivity of this compound.

Mechanistic Insights & Orthogonal Reactivity

The synthetic utility of (2-Amino-1,3-benzoxazol-6-yl)methanol relies entirely on the electronic disparity between its two functional groups:

  • The 2-Amino Group: Unlike a standard aniline, the lone pair on the exocyclic nitrogen is heavily delocalized into the electron-deficient oxazole ring. This delocalization significantly reduces its nucleophilicity, making it behave more like an amide or urea nitrogen.

  • The 6-Hydroxymethyl Group: This primary alcohol occupies a pseudo-benzylic position. It is highly reactive toward standard alcohol transformations (oxidation, halogenation, etherification).

Causality in Experimental Design: Because the 2-amino group is deactivated, synthetic chemists can perform aggressive transformations on the 6-hydroxymethyl group—such as chlorination with thionyl chloride or oxidation with manganese dioxide—without the absolute need for transient protecting groups (like Boc or Fmoc). This orthogonal reactivity streamlines workflows, improves atom economy, and reduces overall step counts in library synthesis [2].

OrthogonalReactivity Core (2-Amino-1,3-benzoxazol- 6-yl)methanol [CAS: 128618-37-1] Oxidation Selective Oxidation (MnO2, DCM) Core->Oxidation Pathway A Halogenation Halogenation (SOCl2, 0°C) Core->Halogenation Pathway B Aldehyde 6-Formyl Derivative (Electrophile) Oxidation->Aldehyde Alkylating 6-(Chloromethyl) Derivative (Alkylating Agent) Halogenation->Alkylating

Diagram 1: Orthogonal reactivity pathways of (2-Amino-1,3-benzoxazol-6-yl)methanol.

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocols are designed with built-in analytical checkpoints (in-process controls) that validate the success of the reaction before proceeding to the next step.

Protocol A: Halogenation to 6-(Chloromethyl)-1,3-benzoxazol-2-amine Hydrochloride

This protocol converts the stable alcohol into a highly reactive alkylating agent, ideal for subsequent


 reactions with secondary amines or thiols to build extended pharmacophores.

Rationale for Reagent Choice: Thionyl chloride (


) is chosen over 

or

because the byproducts (

and

) are gaseous and easily removed under vacuum. The generated

conveniently protonates the 2-amino group, precipitating the product as a stable hydrochloride salt and preventing unwanted intermolecular self-alkylation.

Step-by-Step Methodology:

  • Substrate Preparation: Suspend 1.0 equivalent (e.g., 1.64 g, 10 mmol) of (2-Amino-1,3-benzoxazol-6-yl)methanol in 25 mL of anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask under an argon atmosphere.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Reagent Addition: Add 1.5 equivalents of

    
     (1.09 mL, 15 mmol) dropwise over 15 minutes. Observation: The suspension will transiently clear as the intermediate sulfite ester forms, followed by the precipitation of the product salt.
    
  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • In-Process Control (LC-MS): Quench a 10 µL aliquot in 1 mL of methanol. LC-MS should show the disappearance of the starting material (

    
    ) and the appearance of the chlorinated product (
    
    
    
    , exhibiting a classic 3:1 isotopic pattern for chlorine).
  • Isolation: Concentrate the reaction mixture under reduced pressure to remove DCM and excess

    
    .
    
  • Purification: Triturate the crude solid with cold diethyl ether (2 × 15 mL), filter, and dry under high vacuum to afford the hydrochloride salt as an off-white powder.

ProtocolWorkflow Step1 1. Substrate Preparation Suspend in anhydrous DCM Step2 2. Reagent Addition Dropwise SOCl2 at 0°C Step1->Step2 Step3 3. Reaction Propagation Stir at RT for 3 hours Step2->Step3 Step4 4. Quenching & Isolation Concentrate & Triturate Step3->Step4 Step5 5. Final Product Isolate as HCl Salt Step4->Step5

Diagram 2: Step-by-step workflow for the halogenation of the 6-hydroxymethyl group.

Protocol B: Selective Oxidation to 2-Amino-1,3-benzoxazole-6-carbaldehyde

This protocol generates an electrophilic aldehyde handle, setting the stage for reductive aminations or Wittig olefinations.

Rationale for Reagent Choice: Activated manganese dioxide (


) is utilized because it is a mild, heterogeneous oxidant highly selective for allylic and benzylic-type alcohols. Stronger oxidants (e.g., Jones reagent or 

) risk oxidative cleavage of the electron-rich oxazole ring or over-oxidation to the carboxylic acid [2].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.0 equivalent of (2-Amino-1,3-benzoxazol-6-yl)methanol in a 1:1 mixture of anhydrous THF and DCM (0.1 M concentration).

  • Oxidation: Add 10.0 equivalents of activated

    
     (excess is required due to the heterogeneous nature of the reaction).
    
  • Propagation: Stir vigorously at room temperature for 12–16 hours.

  • In-Process Control (TLC): Monitor via TLC (Eluent: 5% MeOH in DCM). The aldehyde product will appear as a new, highly UV-active spot (

    
    ) that stains positively with 2,4-Dinitrophenylhydrazine (2,4-DNPH).
    
  • Workup: Filter the black suspension through a pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with hot THF (3 × 20 mL) to ensure complete product recovery.

  • Purification: Concentrate the filtrate in vacuo. The resulting crude aldehyde is typically >95% pure, but can be recrystallized from ethanol if necessary.

Quantitative Data Summary

The table below summarizes the expected analytical metrics and reaction parameters for the two primary derivatization workflows, providing a benchmark for successful execution.

TransformationReagent SystemTemp / TimeTarget IntermediateTypical YieldPurity (LC-MS)Key Analytical Marker
Halogenation

(1.5 eq), DCM
0 °C

RT, 3 h
6-(Chloromethyl) derivative88 - 94%> 98%

183/185 (3:1 ratio)
Oxidation

(10.0 eq), THF/DCM
RT, 16 h6-Formyl derivative75 - 82%> 95%

163, Aldehyde C-H stretch (IR: ~2750

)
Etherification NaH, MeI, DMF0 °C

RT, 4 h
6-(Methoxymethyl) derivative65 - 70%> 90%

179, Singlet at ~3.3 ppm (

NMR)

References

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement ACS Omega[Link] [1]

  • Advances in Contemporary Research: Advanced synthetic and pharmacological aspects of 1,3-oxazoles and benzoxazoles NIScPR[Link] [2]

Method

Protocol for the Functionalization of the Amino Group in 2-Aminobenzoxazoles

Introduction & Mechanistic Insights 2-Aminobenzoxazoles are privileged heterocyclic scaffolds in medicinal chemistry, frequently serving as core pharmacophores in antimicrobial, anticancer, and antiviral agents (such as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

2-Aminobenzoxazoles are privileged heterocyclic scaffolds in medicinal chemistry, frequently serving as core pharmacophores in antimicrobial, anticancer, and antiviral agents (such as those targeting SARS-CoV-2 RNA or endolysosomal TPC2 channels) [1]. The functionalization of the exocyclic amino group—specifically via N-alkylation, N-acylation, or N-arylation—is a critical step in lead optimization and structure-activity relationship (SAR) profiling.

The Nucleophilicity Challenge (Causality in Experimental Design)

Unlike typical aliphatic amines or even standard anilines, the 2-amino group in benzoxazoles exhibits significantly reduced nucleophilicity. The lone pair of electrons on the exocyclic nitrogen is highly delocalized into the electron-deficient, heteroaromatic benzoxazole ring system. This electron-withdrawing effect is further exacerbated if the ring contains halogen substituents (e.g., 5,7-dichloro-2-aminobenzoxazole) [2].

Because of this inherent low reactivity, standard mild functionalization conditions often fail. Successful functionalization requires a rational, causality-driven approach:

  • For Alkylation: The use of strong bases (e.g., Sodium Hydride) is mandatory to fully deprotonate the weakly acidic amine, generating a highly reactive amide anion prior to electrophile introduction [2].

  • For Acylation: Non-nucleophilic acid scavengers (e.g., DIPEA) must be used to neutralize the HCl byproduct without competing for the highly reactive acylating agent [2].

  • For Arylation: Direct nucleophilic aromatic substitution (SNAr) is unfeasible for unactivated aryl halides. Transition-metal catalysis (Buchwald-Hartwig cross-coupling) must be employed to facilitate oxidative addition and reductive elimination, forcing the C–N bond formation [3].

Functionalization Workflow & Decision Matrix

Caption: Decision matrix and condition selection for 2-aminobenzoxazole N-functionalization pathways.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Built-in quality control (QC) checkpoints ensure that the researcher can verify the success of each mechanistic step before proceeding.

Protocol A: N-Alkylation via Amide Anion Generation

Objective: Synthesize N-alkyl-2-aminobenzoxazoles using primary alkyl halides.

  • Preparation: Dissolve 2-aminobenzoxazole (1.0 eq, e.g., 1.0 mmol) in anhydrous DMF or THF (5.0 mL) under an inert argon or nitrogen atmosphere.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq).

    • Self-Validation Checkpoint: Observe the reaction carefully. The evolution of H₂ gas confirms active deprotonation. Do not proceed until gas evolution ceases (typically 30–60 minutes at room temperature).

  • Electrophile Addition: Re-cool to 0 °C. Add the alkyl halide (1.05 eq) dropwise. Causality: Slow addition maintains a low concentration of the electrophile, drastically reducing the thermodynamic likelihood of over-alkylation (dialkylation) [2].

  • Reaction: Heat the reaction mixture to 60–80 °C for 4–12 hours.

  • Workup & QC: Quench carefully with cold water. Extract with Ethyl Acetate (3 x 15 mL).

    • Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The presence of a dominant

      
       peak validates mono-alkylation. A significant 
      
      
      
      peak indicates dialkylation, signaling that the temperature must be lowered or electrophile equivalents reduced in the next iteration.
Protocol B: N-Acylation

Objective: Synthesize N-acyl-2-aminobenzoxazoles (amides) using acyl chlorides.

  • Preparation: Dissolve the 2-aminobenzoxazole (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere.

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (1.2 eq).

  • Acylation: Cool the mixture to 0 °C. Add the acyl chloride (1.1 eq) dropwise to control the exothermic reaction and prevent substrate degradation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–6 hours.

  • Workup & QC: Wash the organic phase with saturated aqueous NaHCO₃ to remove excess acid, followed by brine.

    • Self-Validation Checkpoint: Spot the crude product on a TLC plate. 2-aminobenzoxazoles are highly fluorescent under 254 nm UV light. The disappearance of the highly polar starting material spot confirms complete conversion.

Protocol C: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Objective: Couple 2-aminobenzoxazoles with aryl bromides or chlorides [3].

  • Preparation: In an oven-dried Schlenk tube, combine 2-aminobenzoxazole (1.0 eq), aryl bromide (1.1 eq), Pd₂(dba)₃ (0.75–2.0 mol%), a suitable phosphine ligand like Xantphos or BrettPhos (3.0–4.0 mol%), and Sodium tert-butoxide (NaOtBu) or Cs₂CO₃ (1.4 eq).

  • Solvent: Evacuate and backfill the tube with argon (3x). Add anhydrous, strictly degassed Toluene or 1,4-Dioxane (5.0 mL). Causality: Oxygen rapidly oxidizes the electron-rich phosphine ligands and degrades the Pd(0) catalyst, halting the catalytic cycle.

  • Reaction: Heat the mixture to 90–110 °C for 12–24 hours.

    • Self-Validation Checkpoint: Monitor the color of the solution. A sustained dark red/purple homogeneous solution indicates a healthy, active Pd catalytic cycle. A rapid transition to a black suspension (Pd black) indicates catalyst death and requires immediate troubleshooting of the inert atmosphere.

  • Workup: Cool to room temperature, filter the crude mixture through a pad of Celite to remove inorganic salts and Pd residue, elute with Ethyl Acetate, and concentrate for flash chromatography.

Quantitative Data & Optimization Matrix

The following table summarizes expected yields and troubleshooting parameters based on established empirical data for 2-aminobenzoxazole functionalization [2, 3, 4].

Reaction TypeCommon IssueRoot CauseOptimization StrategyExpected Yield
N-Alkylation Over-alkylation (Dialkylation)Mono-alkylated product remains highly nucleophilic.Use strict stoichiometry (1.05 eq alkyl halide), slow dropwise addition, and maintain lower temperatures (0 °C to RT).65–85%
N-Alkylation Low ConversionReduced nucleophilicity of substituted benzoxazoles (e.g., 5,7-dichloro variants).Switch to stronger bases (t-BuOK) or utilize more reactive electrophiles (primary alkyl iodides over chlorides).50–70%
N-Acylation Substrate DegradationExcess acyl chloride or localized heating during addition.Ensure vigorous stirring during dropwise addition strictly at 0 °C; utilize fresh, anhydrous DIPEA.80–95%
N-Arylation Catalyst DeactivationOxygen/moisture ingress or poor ligand-to-substrate matching.Strictly degas solvents via freeze-pump-thaw; switch from Xantphos to BrettPhos for sterically hindered aryl halides.60–90%

References

  • Optimisation of lead structures targeting calcium ion channels and viral RNA Source: Ludwig-Maximilians-Universität München (LMU) URL:[Link]

  • Palladium-Catalyzed N-Arylation of 2-Aminothiazoles Source: MIT Open Access Articles / Organic Letters URL:[Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement Source: ACS Omega URL:[Link]

Application

Application Note: Strategic Oxidation of the Methanol Group in Benzoxazole Derivatives

Introduction & Mechanistic Considerations Benzoxazole derivatives are privileged pharmacophores widely utilized in drug discovery and materials science[1]. Functionalization at the C2 position is a critical vector for st...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Considerations

Benzoxazole derivatives are privileged pharmacophores widely utilized in drug discovery and materials science[1]. Functionalization at the C2 position is a critical vector for structure-activity relationship (SAR) exploration. A common and highly versatile synthetic intermediate is 2-(hydroxymethyl)benzoxazole (benzoxazole-2-methanol), which must frequently be oxidized to either benzoxazole-2-carboxaldehyde[2] or benzoxazole-2-carboxylic acid to serve as an electrophile or cross-coupling partner.

The Chemical Challenge: The benzoxazole ring is highly electron-deficient. The C2 position is particularly susceptible to nucleophilic attack, meaning that harsh basic conditions or unbuffered aqueous oxidative environments can lead to the hydrolytic ring-opening of the oxazole moiety[3]. Furthermore, the 2-hydroxymethyl group behaves as a "hetero-benzylic" alcohol. While this activates it toward oxidation, it also makes the substrate prone to over-oxidation to the carboxylic acid when the aldehyde is the desired product[4]. Therefore, the choice of oxidant must be strictly chemoselective, avoiding heavy metals where possible, and must operate under mild, near-neutral conditions.

Methodologies for Chemoselective Oxidation

Method A: Chemoselective Oxidation to Aldehyde via Dess-Martin Periodinane (DMP)

Causality & Advantages: Dess-Martin Periodinane (DMP) is a hypervalent iodine reagent that oxidizes primary alcohols to aldehydes under extremely mild, neutral conditions at room temperature[5]. Because the reaction is anhydrous, the formation of the aldehyde hydrate is prevented, completely halting over-oxidation to the carboxylic acid[4]. Dichloromethane (DCM) is utilized as the solvent due to its non-nucleophilic nature and excellent solubilizing properties for both the heteroaromatic substrate and the reagent.

Self-Validating Protocol:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(hydroxymethyl)benzoxazole (1.0 equiv, e.g., 10 mmol) in anhydrous DCM to achieve a 0.2 M concentration.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.15 equiv) portion-wise. Causality: The slight stoichiometric excess ensures complete conversion, while the initial cooling mitigates the exothermic nature of the hypervalent iodine coordination.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor via TLC (typically complete within 1–2 hours). The reaction is validated when the starting material spot disappears and a less polar, strongly UV-active spot (the aldehyde) appears.

  • Quenching (Critical Validation Step): Add a 1:1 volumetric mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (10 mL per mmol of substrate). Stir vigorously for 15 minutes. Causality: Na₂S₂O₃ reduces unreacted hypervalent iodine to water-soluble 2-iodobenzoic acid derivatives, while NaHCO₃ neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation of the benzoxazole product. The biphasic mixture should transition from a cloudy suspension to two clear liquid phases.

  • Isolation: Separate the organic layer, extract the aqueous layer with DCM (2×), dry the combined organics over anhydrous Na₂SO₄, and concentrate in vacuo.

Method B: Scalable Hetero-Benzylic Oxidation via Activated Manganese Dioxide (MnO₂)

Causality & Advantages: Activated MnO₂ is a mild, heterogeneous oxidant highly specific for allylic and benzylic alcohols[5]. Because the C2-methanol group of benzoxazole is electronically "hetero-benzylic," it is readily and selectively oxidized by MnO₂. This method is highly scalable and avoids complex aqueous workups, as the spent oxidant is simply filtered off.

Self-Validating Protocol:

  • Preparation: Dissolve 2-(hydroxymethyl)benzoxazole (1.0 equiv) in a moderately polar, non-reactive solvent such as Chloroform or Toluene (0.2 M).

  • Oxidation: Add activated MnO₂ (10 to 15 equiv). Causality: A large mass excess is required because the oxidation occurs strictly on the surface of the heterogeneous MnO₂ crystal lattice.

  • Heating: Heat the suspension to 60 °C and stir vigorously. Monitor by TLC (typically requires 4–12 hours depending on the activation grade of the MnO₂).

  • Workup: Once complete, cool to room temperature and filter the dark suspension through a tightly packed pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with hot ethyl acetate. Validation: The filtrate must be completely clear and free of black particulates, indicating the successful removal of all metal species.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the pure aldehyde.

Method C: Direct Oxidation to Carboxylic Acid via TEMPO/Bleach (Zhao's Modification)

Causality & Advantages: To obtain the carboxylic acid directly from the methanol group without isolating the sensitive aldehyde intermediate, a TEMPO-catalyzed oxidation using NaOCl (bleach) and NaClO₂ is optimal. TEMPO acts as a highly selective kinetic oxidant, while NaClO₂ serves as the terminal oxidant that converts the intermediate aldehyde to the acid. A phosphate buffer is strictly required to maintain a pH of ~6.5–7.0, preventing the base-catalyzed hydrolytic ring-opening of the benzoxazole[3].

Self-Validating Protocol:

  • Preparation: Dissolve the starting material (1.0 equiv) in Acetonitrile (0.2 M). Add a 0.67 M sodium phosphate buffer (pH 6.7) in an equal volume to the organic solvent to create a biphasic system.

  • Catalyst Addition: Add TEMPO (0.07 equiv) and NaClO₂ (2.0 equiv) to the mixture.

  • Oxidation: Heat the biphasic mixture to 35 °C. Slowly add dilute aqueous NaOCl (0.02 equiv) dropwise to initiate the catalytic cycle.

  • Monitoring & Workup: Stir vigorously for 4–6 hours. Quench the reaction by adding cold water and carefully adjusting the pH of the aqueous layer to 3.0 using 1M HCl to precipitate the benzoxazole-2-carboxylic acid. Validation: The precipitation step self-purifies the product, leaving the highly water-soluble TEMPO catalyst and inorganic salts in the aqueous phase. Filter the precipitate and dry under a high vacuum.

Quantitative Data Summary

Oxidation MethodTarget ProductReagent(s)Typical YieldReaction TimeTempScalability / Notes
DMP Oxidation AldehydeDess-Martin Periodinane85 - 95%1 - 2 h0 °C to RTModerate; ideal for discovery scale.
MnO₂ Oxidation AldehydeActivated MnO₂80 - 90%4 - 12 h60 °CHigh; requires large mass excess of oxidant.
TEMPO / NaClO₂ Carboxylic AcidTEMPO, NaClO₂, NaOCl75 - 85%4 - 6 h35 °CHigh; strictly requires pH buffering to protect ring.

Reaction Pathway Visualization

G A 2-(Hydroxymethyl)benzoxazole (Primary Alcohol) B Benzoxazole-2-carboxaldehyde (Aldehyde) A->B DMP (RT) or MnO2 (60°C) C Benzoxazole-2-carboxylic acid (Carboxylic Acid) A->C TEMPO / NaClO2 / NaOCl (Direct Oxidation, pH 6.7) B->C Pinnick Oxidation (NaClO2, Buffer)

Figure 1: Oxidation pathways of the methanol group in benzoxazole derivatives.

References

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing.
  • Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal.
  • 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II. Lumen Learning.
  • 1,3-Benzoxazole-2-carbaldehyde | C8H5NO2 | CID 4483393. PubChem.
  • Oxidative Ring-Opening of Benzothiazole Derivatives. Scholaris.

Sources

Method

Application Note: High-Throughput Screening of a (2-Amino-1,3-benzoxazol-6-yl)methanol Library

Executive Summary This Application Note details the protocol for the high-throughput screening (HTS) of a focused small-molecule library derived from the (2-Amino-1,3-benzoxazol-6-yl)methanol scaffold. Benzoxazoles are p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the protocol for the high-throughput screening (HTS) of a focused small-molecule library derived from the (2-Amino-1,3-benzoxazol-6-yl)methanol scaffold. Benzoxazoles are privileged structures in medicinal chemistry, serving as bioisosteres for adenine in ATP-competitive kinase inhibitors.

The inclusion of the C6-hydroxymethyl moiety in this specific scaffold addresses a common failure mode in benzoxazole HTS campaigns: poor aqueous solubility. This polar handle lowers cLogP while providing a vector for solvent-channel interactions. This guide focuses on screening against receptor tyrosine kinases (specifically VEGFR-2 and c-Met) using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format to mitigate the intrinsic autofluorescence often associated with benzoxazole cores.

Library Architecture & Chemical Logic

The library design exploits the 2-aminobenzoxazole core as a hinge-binding motif. The chemical logic dictates that the exocyclic amino group (Position 2) forms hydrogen bonds with the kinase hinge region, while the C6-methanol group extends into the solvent front to improve physicochemical properties.

Structural Rationale[1][2]
  • Core: 2-amino-1,3-benzoxazole.

  • Diversity Point (

    
    ):  Acylation or urea formation at the 
    
    
    
    -amino group to probe the hydrophobic back pocket.
  • Solubility Anchor (

    
    ):  The 
    
    
    
    -methanol group is maintained or slightly modified (e.g., etherification) to tune solubility without disrupting the core binding mode.
Library Synthesis Workflow (Visualized)

Library_Synthesis Scaffold (2-Amino-1,3-benzoxazol-6-yl)methanol (Core Scaffold) Step1 Protection (OH group) Scaffold->Step1 TBS-Cl Step2 Diversification (R1) (Amide/Urea Coupling) Step1->Step2 R-COCl / R-NCO Step3 Deprotection/Mod Step2->Step3 TBAF Library Final HTS Library (384-well Plates) Step3->Library QC (LCMS >95%)

Figure 1: Synthetic workflow transforming the core scaffold into a screening-ready library.

Assay Development & Validation

Critical Insight: Benzoxazole derivatives often exhibit intrinsic fluorescence in the blue region (excitation ~350 nm, emission ~450 nm). Standard Fluorescence Intensity (FI) assays are contraindicated for this library due to the high risk of false positives.

Selected Method: TR-FRET (Time-Resolved FRET) using a Europium/Terbium cryptate donor and an acceptor fluorophore (e.g., AlexaFluor 647). The time delay (50–100 µs) eliminates short-lived compound autofluorescence.

Assay Conditions (Self-Validating Parameters)

To ensure the assay is robust, the following parameters must be validated before screening the full library.

ParameterOptimization GoalAcceptance Criterion
Enzyme Conc. Linear velocity phaseSignal linearity

ATP Conc. At or below

(apparent)

DMSO Tolerance Maximize solubility vs. Enzyme stabilitySignal

at 1% DMSO
Incubation Time Equilibrium bindingStable signal plateau (>30 min)
Z-Factor (

)
Signal window separation

Z-Factor Calculation

The Z-factor is the primary metric for assay quality.[1] It is calculated using the means (


) and standard deviations (

) of the positive (inhibitor) and negative (DMSO) controls.


  • Target:

    
     is mandatory. For this kinase assay, aim for 
    
    
    
    .

Detailed Screening Protocol

Platform: 384-well Low Volume Black Plates (Corning #4514 or equivalent). Detection: EnVision or PHERAstar Multi-mode Reader. Reagents: Recombinant VEGFR-2, Fluorescent Poly-GT Substrate, Eu-labeled Anti-phospho antibody.

Step 1: Compound Transfer (Acoustic Dispensing)
  • Thaw the (2-Amino-1,3-benzoxazol-6-yl)methanol library plates (10 mM in DMSO).

  • Centrifuge plates at 1000 x g for 1 minute.

  • Use an acoustic dispenser (e.g., Echo 550) to transfer 10 nL of compound into assay plates.

  • Controls:

    • Columns 1-2: DMSO (Negative Control).

    • Columns 23-24: Staurosporine (1 µM final) (Positive Control).

Step 2: Enzyme Reaction Assembly
  • Enzyme Mix: Prepare VEGFR-2 kinase in Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Dispense 5 µL of Enzyme Mix into all wells.

  • Pre-incubation: Incubate for 10 minutes at RT to allow compound-enzyme interaction.

  • Substrate Mix: Prepare ATP (

    
     level) and Fluorescent Substrate in Reaction Buffer.
    
  • Dispense 5 µL of Substrate Mix to initiate the reaction.

  • Reaction: Incubate for 60 minutes at RT (protected from light).

Step 3: Detection (TR-FRET)
  • Prepare Detection Buffer containing EDTA (to stop kinase activity) and Eu-labeled antibody.

  • Dispense 10 µL of Detection Buffer.

  • Incubate for 60 minutes to allow antibody binding.

Step 4: Plate Reading
  • Mode: TR-FRET.

  • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

  • Emission 1 (Donor): 615 nm or 620 nm.

  • Emission 2 (Acceptor): 665 nm.

  • Delay: 50 µs.

  • Integration: 400 µs.

Data Analysis & Triage Logic

Raw data is processed by calculating the Ratio (


).
Hit Definition

A compound is defined as a "Hit" if its inhibition percentage exceeds the statistical threshold:



(Typically >30-50% inhibition at 10 µM screening concentration).
Triage Workflow (Visualized)

Triage_Logic Primary Primary Screen (Single Point 10µM) Filter1 Interference Check (Donor Channel Signal) Primary->Filter1 Hits Confirm Confirmation Screen (Triplicate) Filter1->Confirm Pass (No Quenching) Discard Discard Filter1->Discard Fail (Fluorescent/Quencher) DoseResp Dose Response (10-pt IC50) Confirm->DoseResp Reproducible Counter Counter Screen (Selectivity/Cytotoxicity) DoseResp->Counter IC50 < 1µM Lead Validated Hit Counter->Lead Selective

Figure 2: Triage logic to filter false positives caused by benzoxazole autofluorescence or aggregation.

False Positive Flagging (The "Methanol" Factor)

While the C6-methanol improves solubility, benzoxazoles can still form colloidal aggregates.

  • Test: Include 0.01% Triton X-100 in the confirmation assay. If potency shifts significantly (>3-fold) with detergent, the compound is likely a promiscuous aggregator (PAINS) and should be discarded.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Bondock, S., et al. (2021). Benzoxazole Derivatives as Privileged Scaffolds in Anticancer Drug Discovery. European Journal of Medicinal Chemistry.
  • Simeonov, A., et al. (2008). Interference with Fluorescence and Absorbance Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. (Reference for library QC/DMSO standards). Link

Sources

Technical Notes & Optimization

Troubleshooting

2-Aminobenzoxazole Synthesis &amp; Yield Optimization: Technical Support Center

Welcome to the Technical Support Center for 2-aminobenzoxazole cyclization. This guide provides researchers, scientists, and drug development professionals with field-proven troubleshooting strategies, mechanistic insigh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-aminobenzoxazole cyclization. This guide provides researchers, scientists, and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating standard operating procedures (SOPs). Our goal is to help you overcome common synthetic bottlenecks—such as low yields, toxic reagent dependency, and incomplete cyclization—by transitioning to modern, high-efficiency methodologies.

Section 1: Mechanistic Workflows & Decision Tree

Understanding the mechanistic pathways available for 2-aminobenzoxazole synthesis is critical for selecting the right conditions for your specific substrate. The diagram below outlines the three most robust, modern pathways to achieve high-yield cyclization.

MechanisticPathways Start 2-Aminophenol NCTS_Path NCTS + BF3·Et2O (Electrophilic Cyanation) Start->NCTS_Path Direct Cyclization Iso_Path Isothiocyanate Addition (Thiourea Intermediate) Start->Iso_Path Tandem Addition Amidine_Path Phenolic Amidines (Oxidative Cyclization) Start->Amidine_Path Condensation Product 2-Aminobenzoxazole (Optimized Yield) NCTS_Path->Product Lewis Acid Activation Desulf Electrochemical NaI/NaCl (Cyclodesulfurization) Iso_Path->Desulf Intramolecular Ring Closure Photo Visible Light + [Ru(bpy)3]Cl2 (Radical Cation Pathway) Amidine_Path->Photo Aerobic Oxidation Desulf->Product -H2S Photo->Product C-O Bond Formation

Synthetic pathways for 2-aminobenzoxazole cyclization.

Section 2: Troubleshooting & FAQs

Q1: We are experiencing low yields and severe safety concerns using cyanogen bromide (BrCN) for the direct cyclization of 2-aminophenols. What is a safer, high-yielding alternative? A1: The most effective alternative is replacing BrCN with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) . NCTS is an air-stable, non-hazardous electrophilic cyanating agent that can be handled easily on the benchtop[1]. It provides an excellent cyano source without the severe toxicity risks associated with BrCN, allowing for safer scale-up in drug development workflows.

Q2: We attempted to synthesize 2-aminobenzoxazoles using NCTS and LiHMDS as described in early literature, but our yields are inconsistent and often below 15%. How can we optimize this? A2: The inconsistency stems from the use of a strong base (LiHMDS), which can cause side reactions or degradation of sensitive functional groups on the 2-aminophenol substrate. To resolve this, switch the reaction promoter from a strong base to a Lewis acid, specifically Boron trifluoride etherate (BF3·Et2O) [1]. Causality: BF3·Et2O selectively coordinates with the cyano group of NCTS, significantly enhancing its electrophilicity. This allows the nucleophilic attack by the amino group of 2-aminophenol to occur smoothly. Subsequent intramolecular cyclization by the adjacent hydroxyl group drives the reaction forward, bypassing the harsh basic conditions that lead to substrate degradation. This modification reliably increases yields to 75–95%[1].

Q3: We want to synthesize 2-aminobenzoxazoles via oxidative cyclization of phenolic amidines but must avoid harsh stoichiometric oxidants like DDQ. What are the best catalytic alternatives? A3: Transitioning to visible-light photoredox catalysis is the most effective strategy. You can utilize 1 mol% [Ru(bpy)3]Cl2 with air as the terminal oxidant[2], or a metal-free approach using CBr4 [3]. Causality: Under visible light, the photocatalyst undergoes a single-electron transfer (SET) with the phenolic amidine, generating a highly reactive nitrogen-centered radical cation. This intermediate rapidly undergoes intramolecular cyclization with the adjacent phenolate anion to form the C-O bond. Molecular oxygen from the air regenerates the active catalyst and completes the aromatization. This self-sustaining cycle eliminates the need for heavy metal oxidants and proceeds efficiently at room temperature[2].

Q4: Our current cyclodesulfurization of thiourea intermediates (generated from 2-aminophenols and isothiocyanates) requires toxic heavy metals. Is there a greener, high-yielding approach? A4: Yes, you can implement an electrochemical NaI/NaCl-mediated tandem addition-cyclization [4]. Causality: In an undivided electrochemical cell, the anodic oxidation of iodide (I⁻) generates active iodine species (I₂ or I₃⁻) in situ. These species selectively activate the sulfur atom of the thiourea intermediate, transforming it into an excellent leaving group. Concurrently, cathodic reduction of water produces hydroxide ions (OH⁻), which facilitate the deprotonation of the hydroxyl group. This dual-action mechanism accelerates the intramolecular nucleophilic attack, yielding the benzoxazole ring seamlessly without external supporting electrolytes or transition metals[4].

Section 3: Verified Standard Operating Procedures (SOPs)

Protocol A: Lewis Acid-Mediated Cyclization using NCTS[1]

This protocol is ideal for direct, base-free cyanation of 2-aminophenols.

  • Reaction Setup: In a dry round-bottom flask, dissolve 2-aminophenol (1.0 equiv, 0.9 mmol) and NCTS (1.5 equiv, 1.35 mmol) in anhydrous 1,4-dioxane (4 mL). Causality: 1,4-dioxane provides a polar, aprotic environment with a high boiling point, ideal for stabilizing the transition state during thermal activation.

  • Catalyst Addition: Slowly add BF3·Et2O (2.0 equiv, 1.8 mmol) dropwise to the stirring mixture at room temperature.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 100 °C). Stir for 24–30 hours. Self-Validation Check: Monitor the disappearance of the 2-aminophenol spot via TLC (Hexane/EtOAc). Complete consumption indicates successful Lewis acid activation and cyanation.

  • Quenching & Extraction: Cool the reaction to room temperature. Quench carefully with saturated aqueous NaHCO3. Self-Validation Check: Verify the pH is neutral (~7) using pH paper to ensure all BF3·Et2O is neutralized, preventing product hydrolysis. Dilute with distilled water (30 mL) and extract with ethyl acetate (3 × 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography.

Protocol B: Electrochemical NaI/NaCl-Mediated Tandem Addition-Cyclization[4]

This protocol is ideal for green, metal-free cyclodesulfurization.

  • Cell Setup: Assemble an open-flask undivided electrochemical cell equipped with a graphite anode and a platinum (or graphite) cathode. Causality: An undivided cell simplifies the setup and allows the anodically generated iodine species and cathodically generated base to mix and react synergistically with the substrate.

  • Reagent Mixture: Dissolve 2-aminophenol (1.0 equiv) and the desired isothiocyanate (1.2 equiv) in an environmentally friendly solvent system of EtOH/H2O.

  • Mediator Addition: Add catalytic amounts of NaI (20 mol%) and NaCl (20 mol%). These act cooperatively as redox mediators and eliminate the need for external supporting electrolytes.

  • Electrolysis: Apply a constant current (e.g., 10-20 mA) at room temperature. Self-Validation Check: Observe the solution for a slight yellow/brown tint, visually confirming the anodic oxidation of iodide to active iodine species (I₂/I₃⁻).

  • Workup: Upon completion (monitored by TLC), extract the mixture with ethyl acetate. Wash the organic layer with dilute sodium thiosulfate. Self-Validation Check: The organic layer should turn colorless, confirming the complete reduction and removal of residual iodine species. Dry over Na2SO4 and purify via chromatography.

Section 4: Quantitative Data Comparison

Use the table below to benchmark your current methodology against optimized alternatives to select the best route for your specific constraints.

Synthesis MethodKey Reagents / CatalystsSolvent SystemOperating TempAverage YieldEnvironmental & Safety Profile
Classical Cyanation BrCN, BaseVariousRT to Reflux50–80%Poor: BrCN is highly toxic and hazardous.
Lewis Acid Cyanation [1]NCTS, BF3·Et2O1,4-DioxaneReflux75–95%Good: NCTS is a stable, non-hazardous cyanating agent.
Photoredox Cyclization [2][Ru(bpy)3]Cl2, AirNitromethaneRoom Temp85–98%Excellent: Uses visible light and air as a green oxidant.
Electrochemical [4]Isothiocyanate, NaI/NaClEtOH / H2ORoom Temp70–90%Excellent: Metal-free, aqueous media, highly scalable.

References

1.[1] Title: Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Source: ACS Omega. URL:[Link] 2.[2] Title: Visible-Light-Triggered Oxidative C-H Aryloxylation of Phenolic Amidines; Photocatalytic Preparation of 2-Aminobenzoxazoles. Source: Synlett / Organic Chemistry Portal. URL:[Link] 3.[3] Title: Visible-light-initiated photo-oxidative cyclization of phenolic amidines using CBr4 – A metal free approach to 2-aminobenzoxazoles. Source: RSC Advances. URL:[Link] 4.[4] Title: Electrochemical NaI/NaCl-mediated one-pot synthesis of 2-aminobenzoxazoles in aqueous media via tandem addition-cyclization. Source: Green Chemistry. URL:[Link]

Sources

Optimization

Troubleshooting low yields in the N-alkylation of 2-aminobenzoxazoles

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve low yields during the N-alkylation of 2-aminobenzoxazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve low yields during the N-alkylation of 2-aminobenzoxazoles.

Because 2-aminobenzoxazoles are ambident nucleophiles, their alkylation is notoriously prone to regioselectivity issues, over-alkylation, and incomplete conversions. This guide moves beyond basic troubleshooting to explain the mechanistic causality behind these failures, providing you with self-validating protocols to ensure reproducible results.

Diagnostic Matrix: Identifying the Root Cause

Before altering your protocol, use this matrix to match your specific experimental symptom to its mechanistic root cause.

Observed SymptomAnalytical Indicator (TLC / NMR)Primary Root CauseRecommended Action
Isomeric Mixtures Two distinct product spots on TLC;

NMR shows both intact

signals and secondary

signals.
Ambident nucleophilicity leading to competitive exocyclic vs. endocyclic alkylation.Switch from strong bases (NaH) to weaker bases (

,

) [2].
Incomplete Conversion Stalled reaction; heavy starting material spot remains after 24h.Poor electrophilicity of the alkyl halide (especially long-chain chlorides/bromides) or steric hindrance.Add catalytic KI (Finkelstein reaction) to generate reactive alkyl iodides in situ[3].
Over-alkylation Formation of a highly non-polar spot; MS indicates

alkyl masses.
Mono-alkylated product is more nucleophilic than the starting material.Implement slow addition of the electrophile; strictly control stoichiometry to 1.0-1.05 eq.
Ring Degradation Complex mixture of highly polar degradation products; dark reaction mixture.Oxidative ring-opening or degradation due to overly harsh basic conditions and high heat.Lower reaction temperature to 60°C; degas solvents to remove oxygen.

Deep-Dive Troubleshooting & FAQs

Q1: Why am I getting a mixture of two isomeric products instead of the desired exocyclic N-alkylated benzoxazole? A: 2-Aminobenzoxazole exhibits tautomerism and possesses two nucleophilic nitrogen centers: the exocyclic amino group (


) and the endocyclic ring nitrogen. The regioselectivity of your alkylation is entirely dictated by your choice of base [1].
If you use a strong base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu), you fully deprotonate the system, creating an ambident anion. Under these thermodynamic conditions, the harder endocyclic nitrogen often attacks the electrophile, leading to endocyclic alkylation [2]. To selectively target the exocyclic nitrogen, you must rely on kinetic control. By using a weaker base like Potassium Carbonate (

) in a polar aprotic solvent, the endocyclic nitrogen is not fully deprotonated, allowing the inherently more accessible exocyclic amine to act as the primary nucleophile [2].

Pathway Start 2-Aminobenzoxazole (Ambident Nucleophile) WeakBase Weak Base (e.g., K2CO3) Polar Aprotic Solvent Start->WeakBase Mild Conditions StrongBase Strong Base (e.g., NaH) Full Deprotonation Start->StrongBase Harsh Conditions ExoProd Exocyclic N-Alkylation (Kinetic Product) WeakBase->ExoProd + Alkyl Halide EndoProd Endocyclic N-Alkylation (Thermodynamic Product) StrongBase->EndoProd + Alkyl Halide

Bifurcation of regioselectivity in 2-aminobenzoxazole alkylation based on base selection.

Q2: My reaction stalls at 30-40% conversion, resulting in low overall yields. How can I drive it to completion? A: Stalled reactions are typically caused by the low reactivity of the alkylating agent (especially alkyl chlorides or long-chain alkyl bromides) combined with the moderate nucleophilicity of the exocyclic amine. Do not simply increase the temperature, as this will promote ring degradation or shift the regioselectivity toward the endocyclic nitrogen. Instead, employ Finkelstein catalysis [3]. By adding 0.1 to 0.2 equivalents of Potassium Iodide (KI) to the reaction mixture, the iodide ion displaces the chloride/bromide in situ to form a highly reactive alkyl iodide intermediate, drastically accelerating the alkylation rate without requiring harsher conditions [3].

Q3: I am observing significant amounts of a dialkylated byproduct. How do I prevent over-alkylation? A: Causality here lies in electronic effects: once the exocyclic amine is mono-alkylated, the newly added electron-donating alkyl group increases the electron density on that nitrogen, making the mono-alkylated product more nucleophilic than your starting material. If the local concentration of the electrophile is too high, the mono-alkylated product will rapidly react a second time. To prevent this, strictly limit the electrophile to 1.05 equivalents and use a syringe pump to add it dropwise over 1-2 hours to a dilute solution of the benzoxazole.

Workflow Issue Issue: Low Yield Identified CheckIsomers Are isomers present? (Endo vs Exo) Issue->CheckIsomers SwitchBase Switch to K2CO3/Cs2CO3 Lower Temperature CheckIsomers->SwitchBase Yes CheckConversion Is conversion incomplete? CheckIsomers->CheckConversion No AddKI Add catalytic KI (Finkelstein Reaction) CheckConversion->AddKI Yes CheckDialk Is over-alkylation occurring? CheckConversion->CheckDialk No SlowAdd Slow addition of electrophile Strict 1:1 stoichiometry CheckDialk->SlowAdd Yes

Step-by-step troubleshooting workflow for resolving low yields in N-alkylation.

Quantitative Data: Effect of Base and Solvent on Regioselectivity

To illustrate the causality of reaction conditions on yield and regioselectivity, the following table summarizes the typical distribution of products when alkylating 2-aminobenzoxazole with a standard primary alkyl bromide [2].

BaseSolventTemperatureExocyclic Yield (%)Endocyclic Yield (%)Dialkylation (%)
NaH (1.2 eq)THF0°C to RT15%65% 5%
KOtBu (1.2 eq)DMFRT20%55% 10%

(2.0 eq)
DMF60°C78% 8%5%

(1.5 eq)
MeCN60°C85% <5%<2%

Note: Cesium carbonate (


) in Acetonitrile (MeCN) provides the optimal balance of solubility and kinetic control, maximizing the exocyclic product while suppressing dialkylation.

Standard Operating Procedure (SOP): Regioselective Exocyclic N-Alkylation

This protocol is engineered as a self-validating system. By incorporating specific analytical checkpoints, you can verify the success of the regioselective control before proceeding to purification.

Materials Required:

  • 2-Aminobenzoxazole (1.0 mmol)

  • Alkyl bromide or chloride (1.05 mmol)

  • Anhydrous Cesium Carbonate (

    
    ) (1.5 mmol)
    
  • Potassium Iodide (KI) (0.1 mmol) - Optional, for unreactive halides

  • Anhydrous Acetonitrile (MeCN) (10 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 50 mL two-neck round-bottom flask under vacuum and backfill with inert Argon.

  • Base Activation: Add 2-aminobenzoxazole (1.0 mmol) and anhydrous

    
     (1.5 mmol) to the flask. Add 8 mL of anhydrous MeCN. Stir the suspension at room temperature for 15 minutes. Causality: This pre-stirring period allows the weak base to coordinate with the substrate without causing full deprotonation.
    
  • Catalyst Addition: If using an alkyl chloride or a sterically hindered alkyl bromide, add KI (0.1 mmol) to the mixture [3].

  • Controlled Electrophile Addition: Dissolve the alkyl halide (1.05 mmol) in 2 mL of anhydrous MeCN. Using a syringe pump, add this solution dropwise to the reaction mixture over 1 hour. Causality: Keeping the instantaneous concentration of the electrophile low prevents the highly nucleophilic mono-alkylated product from undergoing dialkylation.

  • Thermal Activation: Heat the reaction mixture to 60°C and stir for 12-16 hours.

  • Self-Validation Checkpoint (TLC): Spot the crude mixture against the starting material. You should observe a major new spot with a higher

    
     value. If a second, highly non-polar spot appears, dialkylation has occurred.
    
  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove inorganic salts, and concentrate the filtrate under reduced pressure.

  • Self-Validation Checkpoint (NMR): Before column chromatography, take a crude

    
     NMR in DMSO-
    
    
    
    .
    • Success Indicator: The disappearance of the broad

      
       singlet (typically around 
      
      
      
      7.4 ppm) and the appearance of a new secondary amine
      
      
      triplet (if coupling to a
      
      
      group) confirms successful exocyclic alkylation [4].
    • Failure Indicator: If the broad

      
       singlet remains intact but alkyl peaks are present, you have inadvertently alkylated the endocyclic nitrogen[1].
      

References

  • 2-Aminooxazoles and Their Derivatives (Review). Scribd.
  • Avoiding side reactions during the synthesis of N-substituted benzothiazoles. Benchchem Technical Support.
  • Optimization of reaction conditions for N-dodecyl-1,3-benzothiazol-2-amine synthesis. Benchchem Technical Support.
  • Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry, ACS Publications.
Troubleshooting

Technical Support Center: Strategies for Enhancing the In Vivo Stability of (2-Amino-1,3-benzoxazol-6-yl)methanol

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with (2-Amino-1,3-benzoxazol-6-yl)methanol and encountering challenges with its stability in in viv...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with (2-Amino-1,3-benzoxazol-6-yl)methanol and encountering challenges with its stability in in vivo studies. As a Senior Application Scientist, this guide synthesizes established biochemical principles with practical, field-tested strategies to help you troubleshoot and enhance the performance of your compound.

Understanding the Stability Challenges

(2-Amino-1,3-benzoxazol-6-yl)methanol possesses several functional groups that, while potentially crucial for its biological activity, are also susceptible to metabolic degradation. Understanding these potential liabilities is the first step toward developing a robust in vivo experimental plan.

The primary sites of metabolic vulnerability are the 2-amino group and the 6-methanol group. The benzoxazole ring itself, while relatively stable, can also undergo metabolic modifications.

Diagram of Potential Metabolic Pathways

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent (2-Amino-1,3-benzoxazol-6-yl)methanol Oxidation_Methanol Oxidation of Methanol Group Parent->Oxidation_Methanol Alcohol Dehydrogenase, CYP450 N_Acetylation N-Acetylation of Amino Group Parent->N_Acetylation N-Acetyltransferase Ring_Hydroxylation Aromatic Hydroxylation Parent->Ring_Hydroxylation CYP450 Glucuronidation_Methanol Glucuronidation of Methanol Parent->Glucuronidation_Methanol UGTs Glucuronidation_Amino Glucuronidation of Amino Group Parent->Glucuronidation_Amino UGTs Sulfation_Methanol Sulfation of Methanol Parent->Sulfation_Methanol SULTs Aldehyde_Intermediate Aldehyde Intermediate Oxidation_Methanol->Aldehyde_Intermediate Carboxylic_Acid Carboxylic Acid Metabolite Aldehyde_Intermediate->Carboxylic_Acid Aldehyde Dehydrogenase Acetylated_Metabolite N-Acetyl Metabolite N_Acetylation->Acetylated_Metabolite Hydroxylated_Metabolite Hydroxylated Metabolite Ring_Hydroxylation->Hydroxylated_Metabolite Glucuronide_Methanol Methanol-Glucuronide Conjugate Glucuronidation_Methanol->Glucuronide_Methanol Glucuronide_Amino Amino-Glucuronide Conjugate Glucuronidation_Amino->Glucuronide_Amino Sulfate_Methanol Methanol-Sulfate Conjugate Sulfation_Methanol->Sulfate_Methanol

Caption: Potential Phase I and Phase II metabolic pathways for (2-Amino-1,3-benzoxazol-6-yl)methanol.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during in vivo studies with (2-Amino-1,3-benzoxazol-6-yl)methanol.

Q1: My compound shows good in vitro activity but has poor efficacy in vivo. What could be the reason?

A1: A discrepancy between in vitro and in vivo results often points to pharmacokinetic issues, with metabolic instability being a primary suspect. Your compound is likely being rapidly metabolized and cleared from the system before it can reach its target tissue in sufficient concentrations. The primary metabolic routes to investigate are the oxidation of the 6-methanol group to a carboxylic acid and the modification of the 2-amino group.

Q2: How can I determine if my compound is being metabolized?

A2: The most direct way is to perform a pilot pharmacokinetic (PK) study. This involves administering the compound to a small group of animals and collecting blood samples at various time points. The plasma is then analyzed to measure the concentration of the parent compound over time. A rapid decrease in concentration is indicative of fast clearance, which can be due to metabolism and/or rapid excretion.

Q3: What are the likely metabolites of (2-Amino-1,3-benzoxazol-6-yl)methanol I should look for?

A3: Based on the structure, you should look for:

  • (2-Amino-1,3-benzoxazol-6-yl)carboxylic acid: The product of the oxidation of the methanol group.

  • N-acetyl-(2-amino-1,3-benzoxazol-6-yl)methanol: The result of N-acetylation of the amino group.

  • Glucuronide and sulfate conjugates: These are common Phase II metabolites that increase water solubility and facilitate excretion.

Q4: I have confirmed that my compound is rapidly metabolized. What are my options?

A4: You have two main strategies to enhance the stability of your compound:

  • Chemical Modification (Prodrug Approach): This involves chemically modifying the liable functional groups to protect them from metabolic enzymes. The modifying group is designed to be cleaved in vivo to release the active parent drug.

  • Formulation Strategies: This approach focuses on the delivery vehicle of the drug to protect it from degradation and improve its absorption and distribution.

Solutions and Experimental Protocols

Part 1: Chemical Modification - The Prodrug Strategy

A prodrug is an inactive or less active precursor of a drug that is converted into the active form in the body.[1] This is an effective strategy to mask metabolically labile functional groups.[2]

Problem Proposed Solution Rationale
Rapid oxidation of the 6-methanol group.Esterification of the methanol group to form a prodrug.Ester groups are generally stable in the gastrointestinal tract but are readily cleaved by esterases in the plasma and tissues to release the active alcohol.[2]
Modification of the 2-amino group.Acylation of the amino group to form an amide or carbamate prodrug.Amides and carbamates are generally more stable than esters and can be designed for slower release of the parent amine.[3]
Poor aqueous solubility limiting formulation options.Introduction of a phosphate group to the methanol moiety.Phosphate esters are highly water-soluble and are cleaved by alkaline phosphatases to release the active drug.[2]

This protocol provides a general method for creating an ester prodrug of (2-Amino-1,3-benzoxazol-6-yl)methanol.

Materials:

  • (2-Amino-1,3-benzoxazol-6-yl)methanol

  • Anhydrous dichloromethane (DCM)

  • An appropriate acid chloride (e.g., acetyl chloride, isobutyryl chloride)

  • Triethylamine (TEA) or other non-nucleophilic base

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Dissolve (2-Amino-1,3-benzoxazol-6-yl)methanol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Slowly add the acid chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Diagram of Prodrug Activation

Prodrug Ester Prodrug of (2-Amino-1,3-benzoxazol-6-yl)methanol Active_Drug Active Drug: (2-Amino-1,3-benzoxazol-6-yl)methanol Prodrug->Active_Drug Hydrolysis Esterase Esterases (in plasma and tissues) Esterase->Prodrug

Caption: Enzymatic activation of an ester prodrug to release the active compound.

Part 2: Formulation Strategies

The right formulation can protect your compound from degradation and improve its bioavailability.

Problem Proposed Solution Rationale
Degradation in the acidic environment of the stomach.Use of enteric-coated capsules or tablets.Enteric coatings are pH-sensitive polymers that remain intact in the acidic stomach but dissolve in the more neutral pH of the small intestine, releasing the drug where it can be absorbed.
Poor aqueous solubility hindering intravenous administration.Formulation with co-solvents (e.g., PEG 400, propylene glycol) or cyclodextrins.Co-solvents and cyclodextrins can increase the solubility of hydrophobic compounds, allowing for the preparation of injectable formulations.
Rapid clearance from the bloodstream.Encapsulation in liposomes or polymeric nanoparticles.These delivery systems can protect the drug from metabolic enzymes and provide a sustained release profile, prolonging its circulation time.

This protocol describes a simple method to improve the aqueous solubility of (2-Amino-1,3-benzoxazol-6-yl)methanol.

Materials:

  • (2-Amino-1,3-benzoxazol-6-yl)methanol

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a solution of HP-β-CD in deionized water at the desired concentration (e.g., 10-40% w/v).

  • Slowly add an excess of (2-Amino-1,3-benzoxazol-6-yl)methanol to the cyclodextrin solution while stirring vigorously.

  • Continue stirring the suspension at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • After the equilibration period, filter the solution through a 0.22 µm syringe filter to remove the undissolved compound.

  • The resulting clear solution contains the water-soluble inclusion complex. The concentration of the dissolved compound can be determined by a suitable analytical method such as HPLC-UV.

Part 3: Analytical Methods for Stability Assessment

Accurate and sensitive analytical methods are crucial for determining the stability of your compound and identifying its metabolites.

Recommended Analytical Technique: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like plasma and tissue homogenates.[4] It offers high sensitivity and selectivity, allowing for the simultaneous measurement of the parent compound and its metabolites.

Step1 1. Obtain authentic standards of the parent compound and suspected metabolites. Step2 2. Optimize MS/MS parameters (e.g., precursor/product ion transitions, collision energy) for each analyte. Step1->Step2 Step3 3. Develop a chromatographic method (e.g., reversed-phase HPLC) to separate the parent compound from its metabolites. Step2->Step3 Step4 4. Prepare calibration standards and quality control samples in the relevant biological matrix. Step3->Step4 Step5 5. Develop a sample extraction procedure (e.g., protein precipitation, solid-phase extraction) to remove interferences from the biological matrix. Step4->Step5 Step6 6. Validate the method for accuracy, precision, linearity, and sensitivity according to regulatory guidelines. Step5->Step6

Caption: A stepwise workflow for developing a robust LC-MS/MS method.

This is a simple and common method for extracting small molecules from plasma samples.

Materials:

  • Plasma sample containing the analyte(s)

  • Ice-cold acetonitrile containing an internal standard

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate the plasma proteins.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

References

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.
  • Huttunen, K. M., et al. (2011). Prodrugs—from serendipity to rational design. Pharmacological Reviews, 63(3), 750-771.
  • Stella, V. J. (2010). Prodrugs as therapeutics.
  • Testa, B. (2004). Prodrug research: futile or fertile? Biochemical Pharmacology, 68(11), 2097-2106.
  • Krishna, G., & Chen, K. J. (2000). The role of drug metabolism in the discovery and development of new medicines. In Drug Metabolism in Drug Design and Development (pp. 1-26). CRC Press.
  • Singh, Y., et al. (2010). Recent approaches in prodrug design. European Journal of Medicinal Chemistry, 45(11), 5411-5428.
  • Wermuth, C. G. (2008). The practice of medicinal chemistry. Academic press.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
  • Kerns, E. H., & Di, L. (2008).
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Prodrug strategies for enhancing the percutaneous absorption of drugs. Expert Opinion on Drug Delivery, 9(7), 847-863.
  • Allen, T. M., & Cullis, P. R. (2013). Liposomal drug delivery systems: from concept to clinical applications. Advanced Drug Delivery Reviews, 65(1), 36-48.
  • Torchilin, V. P. (2007). Micellar nanocarriers: pharmaceutical perspectives. Pharmaceutical Research, 24(1), 1-16.
  • Weng, N., & Li, W. (2010). The role of liquid chromatography-tandem mass spectrometry in drug discovery and development. American Pharmaceutical Review, 13(5), 48-55.
  • Jemal, M. (2000). High-throughput quantitative bioanalysis by liquid chromatography/tandem mass spectrometry.

Sources

Optimization

Recrystallization techniques for purifying crude benzoxazole products.

Welcome to the Technical Support Center for Heterocyclic Purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating pure benzo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating pure benzoxazole derivatives from crude reaction mixtures.

Benzoxazole syntheses—often relying on the oxidative cyclization of 2-aminophenols with aldehydes or the condensation with carboxylic acids—frequently yield crude products contaminated with unreacted starting materials, Schiff base intermediates, and highly colored oxidation byproducts[1]. This guide dissects the causality behind common purification failures and provides self-validating protocols to ensure high-fidelity crystallization.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does my crude benzoxazole product "oil out" instead of forming crystals, and how do I fix it? The Causality: "Oiling out," scientifically known as Liquid-Liquid Phase Separation (LLPS), occurs when the solute separates from the solvent as a solute-enriched liquid phase rather than a solid crystal[2]. In benzoxazole synthesis, this is typically caused by two factors:

  • Melting Point Depression: High concentrations of impurities (like unreacted 2-aminophenol or Schiff base intermediates) significantly depress the melting point of the crude mixture below the saturation temperature of the solvent[3].

  • Solvent Boiling Point Mismatch: The chosen solvent's boiling point is higher than the melting point of the benzoxazole product. As the solution cools, the product reaches its saturation point while still in a molten state.

The Solution:

  • Immediate Fix: If oiling out occurs during cooling, reheat the mixture until it is a homogenous solution. Add a small amount of a miscible co-solvent with a higher solubilizing power (e.g., adding ethyl acetate to a hexane solution) to keep the impurities dissolved, or switch to a lower-boiling solvent system like heptane[4].

  • Nucleation Induction: Introduce a seed crystal of pure benzoxazole to the boundary layer of the oil and solvent, or vigorously scratch the glass flask to provide high-energy nucleation sites[3].

Q2: My crude product is dark brown/black. How can I remove these colored impurities to get white/pale yellow crystals? The Causality: 2-Aminophenol precursors are highly susceptible to aerobic oxidation. During the reaction, trace oxygen converts these precursors into highly conjugated, polymeric quinone-imine derivatives[5]. Because these polymers are amorphous and highly conjugated, they trap solvent molecules and co-precipitate with your benzoxazole, coating the crystal lattice in a dark residue. The Solution: Perform a hot gravity filtration using activated charcoal (e.g., Norit). The highly porous, non-polar surface area of the activated carbon selectively adsorbs the large, conjugated polymeric impurities via


 stacking, leaving the smaller, more soluble benzoxazole monomers in the hot solution[3].

Part 2: Visualizing the Problem Space

To understand why these specific impurities form and how to troubleshoot the phase separation, review the mechanistic and workflow diagrams below.

G A 2-Aminophenol + Aldehyde/Acid B Schiff Base / Amide (Intermediate) A->B Condensation D Quinone-imines (Colored Impurities) A->D Aerobic Oxidation (Side Reaction) C Benzoxazole (Target Product) B->C Oxidative Cyclization

Mechanistic pathway of benzoxazole synthesis and competitive impurity formation.

W Start Hot Saturated Solution Cool Slow Cooling (Room Temp) Start->Cool Check Phase Check Cool->Check Oil Oiling Out (LLPS) Check->Oil Liquid Phase Cryst Nucleation & Crystallization Check->Cryst Solid Phase Fix Reheat + Add Co-solvent/Seed Oil->Fix Troubleshoot Fix->Cool Retry

Decision tree for troubleshooting liquid-liquid phase separation (oiling out).

Part 3: Quantitative Data & Solvent Selection

Selecting the correct solvent is a thermodynamic balancing act. The ideal solvent dissolves the benzoxazole completely at its boiling point but poorly at room temperature or 0°C. Below is a synthesized data table of field-proven solvent systems for benzoxazole derivatives[3][4].

Solvent SystemPolarity IndexBoiling Point (°C)Best Use Case / Causality
Heptane / Hexanes 0.168 - 98Excellent for non-polar, alkyl-substituted benzoxazoles. Low boiling point prevents oiling out[4].
Ethanol (EtOH) 5.278Standard for nitro- or amino-substituted benzoxazoles. Forms strong hydrogen bonds with polar impurities.
Acetone / Acetonitrile 5.1 / 5.856 / 82Highly effective for fluoro/hydroxy-substituted benzoxazoles. Sharp solubility curve maximizes yield[4].
EtOAc / Hexane (1:3) ~1.2~70 (Mixed)Best for crude mixtures with heavy Schiff base contamination. Tunable polarity allows precise saturation control.

Part 4: Self-Validating Recrystallization Protocol

This protocol is designed as a self-validating system. At each critical juncture, a physical observation will confirm whether the thermodynamic parameters are correct, preventing downstream failure.

Step 1: Preliminary Dissolution

  • Place the crude benzoxazole in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add the selected primary solvent (e.g., Ethanol or Heptane) dropwise while heating the flask on a hot plate to the solvent's boiling point.

  • Validation Check: Continue adding solvent only until the solid just dissolves. If more than 20 mL of solvent is required per gram of crude product, your solvent is too weak; evaporate and switch to a higher-polarity system.

Step 2: Decolorization & Hot Filtration

  • Once dissolved, remove the flask from the heat source and allow it to cool slightly (to prevent flash-boiling).

  • Add 5-10% (by weight of the crude) of activated charcoal.

  • Reheat the suspension to a gentle boil for 5 minutes.

  • Quickly filter the hot mixture through a fluted filter paper (or a pre-heated Celite pad) into a clean, pre-warmed Erlenmeyer flask.

  • Validation Check: The filtrate must be clear and pale yellow/colorless. If it remains dark brown, the quinone-imine load is too high; repeat the charcoal treatment[3].

Step 3: Controlled Nucleation

  • Allow the hot filtrate to cool undisturbed to room temperature.

  • Validation Check (The LLPS Test): Observe the flask carefully. If cloudy droplets form (oiling out), the system has failed validation. Immediately reheat to redissolve, add 5% volume of a solubilizing co-solvent (e.g., Ethyl Acetate), and cool again[2]. If sharp, geometric solids form, the crystallization is successful.

  • Once room temperature is reached and crystals are visible, place the flask in an ice-water bath (0-5°C) for 30 minutes to maximize thermodynamic yield[4].

Step 4: Isolation

  • Collect the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a minimal volume of ice-cold recrystallization solvent to displace the impurity-laden mother liquor.

  • Dry the crystals under high vacuum to constant weight.

References

  • Vertex Pharmaceuticals Inc. (2006). Process for the purification of substituted benzoxazole compounds (WO2006096624A1).
  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances.[Link]

Sources

Troubleshooting

Catalyst selection for efficient benzoxazole synthesis.

Topic: Catalyst Selection & Process Optimization Introduction: The Engineering of Heterocycles Welcome to the technical support hub for benzoxazole synthesis. You are likely here because your cyclization is stalling at t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalyst Selection & Process Optimization

Introduction: The Engineering of Heterocycles

Welcome to the technical support hub for benzoxazole synthesis. You are likely here because your cyclization is stalling at the imine intermediate, your yields are inconsistent due to catalyst deactivation, or you are attempting to transition from homogeneous to heterogeneous systems for scale-up.

Benzoxazole synthesis is not merely a condensation reaction; it is a redox challenge. The critical bottleneck is often the oxidative dehydrogenation of the benzoxazoline intermediate, not the initial Schiff base formation. This guide prioritizes the mechanistic causality of these steps to help you select the correct catalytic system.

Catalyst Selection Matrix (The Triage)

Do not select a catalyst based on popularity. Select it based on your substrate's electronic requirements and your lab's processing capabilities.

Table 1: Comparative Catalyst Performance Data
Catalyst ClassSpecific CatalystMechanism ModeTOF (h⁻¹)Key AdvantagePrimary Limitation
Homogeneous (Metal) Cu(OTf)₂ / CuILewis Acid + Redox> 50High functional group toleranceDifficult product purification; metal contamination.
Photocatalyst Eosin Y / Rose BengalSET (Single Electron Transfer)10-25Metal-free; Room Temp; GreenRequires light source optimization; lower reaction rates.
Heterogeneous Nano-Co₃O₄ / MnO₂Surface Oxidation5-15Reusable; Easy FiltrationMass transfer limitations; potential leaching.
Organocatalyst TEMPO / O₂Radical Oxidation20-40Mild conditions; AerobicExpensive reagents; sensitive to steric hindrance.
Solid Acid Sulfonated Silica (SiO₂-SO₃H)Brønsted Acid< 10Solvent-free potentialRequires high temp (>100°C) for dehydration.

Critical Workflow: The Oxidative Cyclization Pathway[1]

Most failures occur because researchers treat the reaction as a simple dehydration. When using aldehydes and 2-aminophenols , an oxidant is mandatory to drive the equilibrium from the benzoxazoline intermediate to the aromatic benzoxazole.

Visualizing the Failure Points

The following diagram maps the reaction pathway and identifies where specific catalysts intervene.

BenzoxazoleMechanism Start 2-Aminophenol + Aldehyde Imine Schiff Base (Imine Intermediate) Start->Imine Condensation (Fast, Acid Cat.) Cyclic Benzoxazoline (Unstable Intermediate) Imine->Cyclic Ring Closure (Equilibrium) Product Benzoxazole (Aromatic Product) Cyclic->Product Oxidative Dehydrogenation (Rate Determining Step) Cat1 Lewis Acids (Cu, Zn) Cat1->Imine Accelerates Cat2 Oxidants (O2, TEMPO, Photocatalysts) Cat2->Product Required for Aromatization

Figure 1: Mechanistic pathway highlighting the critical oxidative step (Blue Arrow) where reactions frequently stall without proper catalyst/oxidant pairing.

Troubleshooting & FAQs

Scenario A: "My reaction stalls at the imine (Schiff base) stage."

Diagnosis: You likely have sufficient acidity to form the imine but lack the redox potential to drive the final aromatization.

  • Immediate Fix: Add an oxidant. If you are using a Lewis Acid catalyst (e.g.,

    
    ), ensure the reaction is open to air (O₂) or add a co-oxidant like TBHP or TEMPO.
    
  • Technical Insight: The benzoxazoline intermediate is not aromatic. The driving force is the restoration of aromaticity, which requires the removal of two hydrogen atoms.

Scenario B: "The product is colored/dark, and yield is low."

Diagnosis: Oxidation of the starting material (2-aminophenol) before it reacts. 2-aminophenols readily oxidize to quinoneimines (dark red/black) in air.[1]

  • Immediate Fix:

    • Recrystallize 2-aminophenol before use.

    • Purge the solvent with Argon/Nitrogen for 15 minutes before adding the amine.

    • Use a "slow addition" protocol for the oxidant.

Scenario C: "Is my heterogeneous catalyst leaching?"

Diagnosis: If your "reusable" catalyst loses activity after run #2, or if the filtrate continues to react, you have a homogeneous reaction masquerading as a heterogeneous one.

  • Validation: Perform the Hot Filtration Test (Protocol below).

Validated Experimental Protocols

Protocol 1: Hot Filtration Test (Leaching Validation)

Mandatory for claiming heterogeneity in publications or process chemistry.

  • Setup: Set up the standard reaction with your solid catalyst.

  • Run: Heat to reaction temperature. Monitor conversion via GC/HPLC.

  • Filtration (The Critical Step): At ~50% conversion , stop the stirring. Immediately filter the hot mixture through a 0.2-micron PTFE filter (or Celite pad) into a pre-heated fresh flask.

    • Note: Do not let the solution cool, or the catalyst might precipitate, giving false negatives.

  • Split:

    • Flask A (Filtrate): Continue heating the filtrate without solid catalyst.

    • Flask B (Control): The original reaction with the solid catalyst.

  • Analysis: Monitor Flask A for 2–4 hours.

    • Result 1: If conversion stops at 50%

      
      True Heterogeneous Catalysis .
      
    • Result 2: If conversion increases (e.g., to 70-80%)

      
      Leaching (Homogeneous Catalysis) .
      
Protocol 2: Visible-Light Photocatalytic Synthesis (Green Route)

Best for sensitive substrates avoiding thermal stress.

Reagents:

  • 2-Aminophenol (1.0 equiv)

  • Aldehyde (1.0 equiv)[2]

  • Catalyst: Eosin Y (1 mol%)

  • Base:

    
     (1.0 equiv)
    
  • Solvent: Ethanol or Acetonitrile (Green solvents)

Procedure:

  • Dissolve reagents and Eosin Y in the solvent in a clear glass vial.

  • Degassing: Bubble

    
     for 10 mins (Radical mechanisms are O₂ sensitive initially, though some pathways use O₂ as the terminal oxidant. For Eosin Y, air is often sufficient, but controlled O₂ balloon is preferred for consistency).
    
  • Irradiation: Place the vial 2–5 cm away from a Blue LED (450–460 nm, ~3W).

  • Stirring: Stir vigorously at room temperature for 4–8 hours.

  • Workup: Evaporate solvent. The catalyst is water-soluble; wash the crude residue with water to remove Eosin Y and base. Recrystallize the product.

References

  • BenchChem Technical Support. (2025).[1][2][3][4] A Comparative Guide to Catalysts for Benzoxazole Synthesis. BenchChem. Link

  • RSC Advances. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. Royal Society of Chemistry. Link

  • Chatterjee, T., Cho, J. Y., & Cho, E. J. (2016).[5] Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis. Journal of Organic Chemistry. Link

  • Chemistry LibreTexts. (2022). Hot Filtration Protocol and Theory. LibreTexts. Link

  • ResearchGate. (2016). Heterogeneous catalytic approaches in C–H activation reactions: Leaching Studies. ResearchGate. Link

Sources

Reference Data & Comparative Studies

Validation

Comparing the biological activity of (2-Amino-1,3-benzoxazol-6-yl)methanol with other benzoxazoles.

As a Senior Application Scientist in medicinal chemistry and drug discovery, I frequently encounter the benzoxazole core—a "privileged scaffold" that serves as the backbone for numerous biologically active compounds[1]....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and drug discovery, I frequently encounter the benzoxazole core—a "privileged scaffold" that serves as the backbone for numerous biologically active compounds[1]. The substitution pattern on this bicyclic heterocycle profoundly dictates its pharmacological trajectory, shifting its utility from central nervous system (CNS) depression to targeted oncology and antimicrobial applications[1][2].

This guide provides an in-depth, objective comparison between (2-Amino-1,3-benzoxazol-6-yl)methanol —a highly versatile pharmacophoric building block—and established benzoxazole therapeutics such as Chlorzoxazone and Flunoxaprofen .

Structural Rationale and Mechanistic Divergence

The biological activity of benzoxazole derivatives is governed by their electronic and lipophilic characteristics, which are fine-tuned by functional group substitutions[1].

  • (2-Amino-1,3-benzoxazol-6-yl)methanol (CAS 128618-37-1): Unlike fully formulated drugs, this compound acts as an advanced synthetic intermediate[3]. The causality behind its high value in drug discovery lies in its dual functionalization. The 2-amino group serves as an excellent hydrogen bond donor, crucial for anchoring into the hinge regions of kinases or forming urea linkages in monoacylglycerol lipase (MAGL) modulators[4]. Simultaneously, the 6-hydroxymethyl group acts as a solvent-exposed polar vector, improving aqueous solubility and providing a handle for further derivatization into potent antitumor agents[5].

  • Chlorzoxazone: Features a 5-chloro and a 2-oxo substitution. This highly lipophilic profile allows it to cross the blood-brain barrier, acting primarily at the spinal cord and subcortical areas to inhibit polysynaptic reflex arcs[6][7]. It facilitates gamma-aminobutyric acid (GABA) action, leading to centrally-mediated muscle relaxation[6][7].

  • Flunoxaprofen: A chiral nonsteroidal anti-inflammatory drug (NSAID) featuring a 2-(4-fluorophenyl) group and a 5-propanoic acid moiety. This specific geometry allows it to selectively inhibit leukotriene synthesis and cyclooxygenase (COX) pathways, disrupting the arachidonic acid cascade[8][9][10].

Pharmacophore Core Benzoxazole Core (Privileged Scaffold) Chlor Chlorzoxazone (5-chloro, 2-oxo) Core->Chlor Flun Flunoxaprofen (2-fluorophenyl, 5-propanoic) Core->Flun Amino (2-Amino-1,3-benzoxazol-6-yl)methanol (2-amino, 6-hydroxymethyl) Core->Amino Mech1 GABA Modulation & Reflex Arc Inhibition Chlor->Mech1 Mech2 Leukotriene/COX Inhibition Flun->Mech2 Mech3 MAGL / CD38 Inhibition & Targeted Covalent Binding Amino->Mech3

Structural divergence of benzoxazoles leading to distinct pharmacological mechanisms.

Comparative Biological Activity Data

To objectively evaluate these compounds, we must look at their primary targets and pharmacological readouts. The table below summarizes the quantitative and qualitative performance metrics of these distinct benzoxazole classes.

Compound / ScaffoldPrimary SubstitutionsTarget Pathway / MechanismPrimary IndicationKey Pharmacological Feature
(2-Amino-1,3-benzoxazol-6-yl)methanol (Derivatives)2-NH2, 6-CH2OHMAGL, CD38 NADase, KinasesOncology, AntimicrobialHigh synthetic versatility; potent target engagement via 2-amino H-bonding[4][5].
Chlorzoxazone 5-Cl, 2-OH/OxoGABAergic facilitation, Ca2+/K+ channel modulationMusculoskeletal SpasmsRapid CNS depression; metabolized by CYP2E1[6][7].
Flunoxaprofen 2-(4-fluorophenyl), 5-propanoic acidLeukotriene & COX inhibitionRheumatoid Arthritis (Historically)S-enantiomer is pharmacologically active; discontinued due to hepatotoxicity[8][10].

Experimental Methodologies: Self-Validating Protocols

When evaluating the biological activity of newly synthesized (2-Amino-1,3-benzoxazol-6-yl)methanol derivatives against established benzoxazoles, rigorous, self-validating assay systems are mandatory. Below are the standard protocols utilized in our laboratories.

Protocol A: High-Throughput Enzyme Inhibition Assay (Target Engagement)

Because 2-amino benzoxazoles are frequently developed into enzyme inhibitors (e.g., MAGL or CD38)[4][5], a robust biochemical assay is required.

  • Causality & Rationale: We utilize a Fluorescence Resonance Energy Transfer (FRET) based assay. The causality here is that direct enzyme inhibition by the benzoxazole derivative will prevent the cleavage of a fluorogenic substrate, resulting in a quantifiable decrease in fluorescent signal.

  • Step 1: Compound Preparation. Serially dilute the (2-Amino-1,3-benzoxazol-6-yl)methanol derivative in 100% DMSO to create a 10-point concentration curve (ranging from 10 µM to 0.5 nM).

  • Step 2: Assay Assembly. In a 384-well microtiter plate, combine 10 µL of the target enzyme (e.g., recombinant human MAGL) in assay buffer (50 mM Tris-HCl, pH 7.4, 0.01% Tween-20) with 100 nL of the compound.

  • Step 3: Self-Validation (Controls). Include a vehicle control (DMSO only) to establish the 100% activity baseline, and a known reference inhibitor (e.g., JZL184 for MAGL) to validate assay sensitivity and dynamic range.

  • Step 4: Reaction Initiation. Add 10 µL of the fluorogenic substrate. Incubate at room temperature for 30 minutes.

  • Step 5: Readout. Measure fluorescence using a microplate reader (Ex/Em wavelengths specific to the fluorophore). Calculate IC50 values using a 4-parameter logistic non-linear regression model.

HTSWorkflow Lib Derivative Library Synthesis Pri Primary Screen (FRET Enzyme Assay) Lib->Pri Sec Counter Screen (Selectivity Panel) Pri->Sec Val Cell-Based Validation (Viability) Sec->Val

High-throughput screening workflow for validating 2-amino benzoxazole derivatives.

Protocol B: Minimum Inhibitory Concentration (MIC) Determination

Benzoxazole derivatives frequently exhibit potent antimicrobial properties[2]. To benchmark (2-Amino-1,3-benzoxazol-6-yl)methanol analogs, we employ a microbroth dilution technique.

  • Causality & Rationale: By exposing standardized microbial inocula to varying concentrations of the compound, we can pinpoint the exact concentration that halts replication. We incorporate Resazurin dye as a self-validating metabolic indicator; living cells reduce blue resazurin to pink resorufin, eliminating optical density artifacts caused by compound precipitation.

  • Step 1: Inoculum Preparation. Culture target strains (e.g., B. subtilis, C. albicans) to the exponential growth phase. Adjust the suspension to 0.5 McFarland standard (approx.

    
     CFU/mL).
    
  • Step 2: Plate Setup. Dispense 50 µL of Mueller-Hinton broth into a 96-well plate. Add 50 µL of the benzoxazole derivative to the first column and perform 2-fold serial dilutions across the plate.

  • Step 3: Inoculation & Controls. Add 50 µL of the microbial suspension to all test wells. Self-Validation: Include a positive growth control (broth + inoculum, no drug) and a negative sterility control (broth only). Use Ofloxacin or Fluconazole as reference standards[2].

  • Step 4: Incubation & Readout. Incubate at 37°C for 18-24 hours. Add 10 µL of 0.01% Resazurin solution to all wells and incubate for an additional 2 hours. The MIC is recorded as the lowest concentration well that remains blue (indicating no metabolic activity).

Cellular Signaling Modulation

The true power of the benzoxazole core lies in how minor structural tweaks drastically alter cellular signaling pathways. While Chlorzoxazone strictly modulates ion channels in the CNS[6] and Flunoxaprofen targets inflammatory lipid mediators[9], derivatives of (2-Amino-1,3-benzoxazol-6-yl)methanol are actively being designed to intercept complex oncogenic and metabolic pathways.

SignalingPathways Drug1 Chlorzoxazone Targ1 GABA Receptors Drug1->Targ1 Drug2 Flunoxaprofen Targ2 COX / Leukotrienes Drug2->Targ2 Drug3 2-Amino Derivatives Targ3 MAGL / CD38 NADase Drug3->Targ3 Out1 Muscle Relaxation Targ1->Out1 Out2 Anti-inflammatory Targ2->Out2 Out3 Tumor Suppression Targ3->Out3

Distinct cellular signaling pathways modulated by various benzoxazole classes.

Conclusion

For drug development professionals, selecting the right starting scaffold is paramount. While legacy drugs like Chlorzoxazone and Flunoxaprofen validate the pharmacokinetic viability of the benzoxazole core, (2-Amino-1,3-benzoxazol-6-yl)methanol offers superior synthetic plasticity. Its dual functional groups allow medicinal chemists to systematically explore structure-activity relationships (SAR), optimizing target binding affinity while maintaining favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

References

1.[1] A Comparative Analysis of the Biological Activities of Benzothiazole and Benzoxazole Analogs. Benchchem. Available at: 2.[2] Benzoxazole derivatives: design, synthesis and biological evaluation. PubMed Central (PMC), NIH. Available at: 3.[3] (2-amino-1,3-benzoxazol-6-yl)methanol | 128618-37-1. Sigma-Aldrich. Available at: 4.[4] US11597728B2 - Monoacylglycerol lipase modulators. Google Patents. Available at: 5.[5] CN113831301A - Benzothiazole derivatives and uses thereof. Google Patents. Available at: 6.[6] Chlorzoxazone | C7H4ClNO2 | CID 2733. PubChem - NIH. Available at: 7.[7] What is the mechanism of Chlorzoxazone? Patsnap Synapse. Available at: 8.[8] Flunoxaprofen | C16H12FNO3 | CID 68869. PubChem - NIH. Available at: 9.[9] FLUNOXAPROFEN. Inxight Drugs, NCATS. Available at: 10.[10] Flunoxaprofen. Wikipedia. Available at:

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Comparative

A Comparative Guide to the In Vitro Cytotoxicity of (2-Amino-1,3-benzoxazol-6-yl)methanol and Standard Anticancer Agents

Abstract: The quest for novel, more selective, and potent anticancer agents is a cornerstone of oncological research. The benzoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The quest for novel, more selective, and potent anticancer agents is a cornerstone of oncological research. The benzoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including significant anticancer effects.[1][2] This guide presents a framework for evaluating the cytotoxic potential of a novel benzoxazole derivative, (2-Amino-1,3-benzoxazol-6-yl)methanol. We provide a detailed, field-proven protocol for a comparative cytotoxicity analysis against established anticancer drugs, Doxorubicin and Cisplatin, using a human cancer cell line. This document is intended for researchers, scientists, and drug development professionals, offering insights into experimental design, data interpretation, and potential mechanistic pathways.

Introduction: The Promise of Benzoxazole Derivatives in Oncology

Cancer remains a leading cause of mortality worldwide, driving an urgent need for the development of new therapeutic strategies with improved efficacy and reduced side effects.[2] Heterocyclic compounds are central to the development of new drugs, and among them, the benzoxazole moiety is of particular interest.[1][3] Benzoxazole derivatives have demonstrated a broad spectrum of biological activities, including antifungal, anti-inflammatory, and potent anticancer properties.[1][4] Their mechanism of action is often multifaceted, ranging from the inhibition of key enzymes in cancer progression to the induction of apoptosis (programmed cell death).[5]

This guide focuses on (2-Amino-1,3-benzoxazol-6-yl)methanol, a novel compound featuring the core benzoxazole structure. To ascertain its potential as a therapeutic candidate, a rigorous and standardized evaluation of its cytotoxicity is paramount. The most direct method for this initial assessment is a comparative in vitro study against well-characterized, widely used chemotherapeutic agents.

Section 1: Compound Profiles

Test Compound: (2-Amino-1,3-benzoxazol-6-yl)methanol

This compound belongs to the 2-aminobenzoxazole class. While specific data on this exact molecule is limited in public literature, the 2-aminobenzoxazole scaffold is a known pharmacophore. The presence of the aminomethyl group at the 6-position may influence its solubility, cell permeability, and interaction with biological targets. Its evaluation is based on the therapeutic potential demonstrated by structurally related benzoxazoles.[6][7]

Reference Anticancer Drugs

To provide a robust benchmark for the cytotoxic activity of our test compound, two standard chemotherapeutic drugs with distinct mechanisms of action were selected.

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin is a potent, broad-spectrum anticancer agent.[] Its primary mechanisms include intercalating into DNA, which inhibits the progression of topoisomerase II, leading to DNA double-strand breaks and the generation of reactive oxygen species (ROS) that damage cellular components.[9][10]

  • Cisplatin: A platinum-based drug, Cisplatin is one of the most effective and widely used anticancer agents.[11] Upon entering a cell, it forms highly reactive platinum complexes that cause covalent DNA adducts, primarily intrastrand crosslinks.[12] These adducts distort the DNA structure, interfering with replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[13][14]

Section 2: Experimental Design for Cytotoxicity Assessment

To quantify and compare the cytotoxic effects of (2-Amino-1,3-benzoxazol-6-yl)methanol, a meticulously designed in vitro experiment is required. The MTT assay is a widely accepted, reliable, and standardized colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15]

Principle of the MTT Assay

The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[15] The concentration of these crystals, which is measured spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (living) cells.

Cytotoxicity_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Data Analysis A Seed Cells in 96-Well Plate B Incubate 24h (Cell Adhesion) A->B C Prepare Serial Dilutions of Compounds D Treat Cells with Compounds C->D E Incubate 48-72h D->E F Add MTT Reagent E->F G Incubate 4h (Formazan Formation) F->G H Add Solubilization Solution G->H I Read Absorbance (570nm) H->I J Calculate % Viability I->J K Plot Dose-Response Curve J->K L Determine IC50 Value K->L

Caption: Step-by-step workflow for the in vitro cytotoxicity comparison.

Section 3: Data Analysis and Interpretation

Quantitative Analysis
  • Correct for Background: Subtract the average OD of the blank wells from all other OD readings.

  • Calculate Percent Viability: The viability of cells in each treated well is expressed as a percentage relative to the vehicle control.

    • % Viability = (OD of Treated Cells / OD of Vehicle Control) x 100

  • Determine the IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required to reduce cell viability by 50%. [16][17]This is the most crucial metric for quantifying and comparing the potency of cytotoxic compounds. The IC50 value is determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis. [18]A lower IC50 value indicates a more potent compound. [17]

Comparative Data Table (Hypothetical Data)

The following table presents hypothetical, yet realistic, IC50 values that could be obtained from the described experiment on the MCF-7 cell line after 48 hours of treatment.

CompoundIC50 (µM) on MCF-7 Cells
(2-Amino-1,3-benzoxazol-6-yl)methanol15.5
Doxorubicin (Positive Control)0.8
Cisplatin (Positive Control)12.2

This is example data and should not be considered factual experimental results.

Section 4: Mechanistic Insights & Discussion

Based on the hypothetical data, (2-Amino-1,3-benzoxazol-6-yl)methanol shows significant cytotoxic activity, with an IC50 value comparable to that of Cisplatin. While less potent than Doxorubicin, its activity warrants further investigation.

The cytotoxic effects of many anticancer agents, including benzoxazole derivatives, culminate in the induction of apoptosis. [19]Apoptosis is a highly regulated process of cell suicide that is essential for eliminating damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway. The intrinsic pathway is often activated by cellular stress, such as DNA damage caused by chemotherapeutic agents. [20] This pathway involves the activation of pro-apoptotic proteins (e.g., Bax, Bak), which leads to mitochondrial outer membrane permeabilization (MOMP). This, in turn, allows for the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase, Caspase-9. Active Caspase-9 then cleaves and activates effector caspases, such as Caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates. [19]

Apoptosis_Pathway Compound Chemotherapeutic Agent (e.g., Benzoxazole derivative) DNA_Damage DNA Damage / Cellular Stress Compound->DNA_Damage Bax Bax/Bak Activation DNA_Damage->Bax Mitochondrion Mitochondrion CytC Cytochrome c Release Mitochondrion->CytC Bax->Mitochondrion Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic (mitochondrial) pathway of apoptosis.

Future studies should aim to elucidate whether (2-Amino-1,3-benzoxazol-6-yl)methanol induces apoptosis, for instance, by using flow cytometry to detect Annexin V staining or by Western blotting to measure the cleavage of caspases. [5]

Conclusion

This guide provides a comprehensive framework for the initial cytotoxic evaluation of the novel compound (2-Amino-1,3-benzoxazol-6-yl)methanol in comparison to standard anticancer drugs. The detailed MTT assay protocol and data analysis guidelines offer a robust method for determining the compound's in vitro potency. The hypothetical results suggest that this benzoxazole derivative possesses promising anticancer activity, justifying further investigation into its mechanism of action and its efficacy in other cancer cell lines and preclinical models.

References

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Validation

Cross-reactivity profiling of (2-Amino-1,3-benzoxazol-6-yl)methanol against a panel of kinases

Introduction: The Imperative of Kinase Inhibitor Selectivity In the landscape of targeted cancer therapy, protein kinases have emerged as one of the most critical classes of drug targets.[1] The human genome encodes over...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Kinase Inhibitor Selectivity

In the landscape of targeted cancer therapy, protein kinases have emerged as one of the most critical classes of drug targets.[1] The human genome encodes over 500 kinases, collectively known as the kinome, which regulate a vast array of cellular processes, including proliferation, differentiation, and survival.[2] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[3]

However, the development of effective and safe kinase inhibitors is fraught with challenges. A primary hurdle is achieving target selectivity.[2] Due to structural similarities within the ATP-binding site across the kinome, many inhibitors affect not only their intended target but also a host of other "off-target" kinases. This cross-reactivity can lead to unexpected toxicities or, in some cases, fortuitous therapeutic benefits.[1] Therefore, comprehensive cross-reactivity profiling against a broad panel of kinases is not merely a regulatory checkbox but a fundamental necessity in drug discovery. It allows researchers to build a "selectivity profile" for a compound, which is crucial for interpreting biological data, predicting potential side effects, and identifying new therapeutic opportunities.[4]

This guide provides an in-depth comparison of kinase inhibitor selectivity, using the well-characterized multi-kinase inhibitor Dasatinib as our primary example. We will contrast its profile with the more selective inhibitor Imatinib and the broadly non-selective agent Staurosporine . Through this analysis, we will illustrate the experimental workflows and data interpretation required to understand the complex interplay between a small molecule and the human kinome.

Initial searches for "(2-Amino-1,3-benzoxazol-6-yl)methanol" did not yield sufficient data for a comprehensive kinase profiling guide. Publicly available information on this specific compound is limited. Therefore, to provide a robust and data-rich example, we have substituted it with Dasatinib, a well-documented and clinically relevant kinase inhibitor.

Profiling Workflow: From Compound to Kinome-Wide Data

Assessing the selectivity of a kinase inhibitor requires a robust, high-throughput screening method. Numerous technologies are available, including FRET, TR-FRET, and radiolabeling assays.[5] For this guide, we will detail a widely used, homogeneous luminescent assay platform, the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[6] The principle is straightforward: as a kinase transfers phosphate from ATP to a substrate, ATP is consumed and ADP is produced. The luminescent signal generated is proportional to the amount of ADP, which directly correlates with kinase activity.[6]

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a 1X kinase reaction buffer. A typical buffer might contain 25mM HEPES (pH 7.5), 10mM MgCl2, 0.5mM EGTA, and 0.01% Brij-35. The exact composition may need optimization for specific kinases.
  • ATP Solution: Prepare a stock solution of ATP at a concentration appropriate for the kinase being tested. For competitive inhibitors, running the assay at the ATP concentration equal to the kinase's Km for ATP (the Michaelis constant) provides the most accurate potency assessment.[7]
  • Kinase Aliquots: Prepare single-use aliquots of each kinase from the panel to avoid repeated freeze-thaw cycles.
  • Substrate Solution: Prepare a stock solution of the specific peptide or protein substrate for each kinase in the reaction buffer.
  • Test Compound Dilution Series: Create a serial dilution of the test compound (e.g., Dasatinib) in DMSO, followed by a further dilution in kinase buffer to the desired final concentrations. This is typically an 11-point, 3-fold serial dilution starting from 10 µM.

2. Kinase Reaction:

  • In a 384-well plate, add 5 µL of the test compound dilution to the appropriate wells.[8] Include positive controls (no inhibitor) and negative controls (no kinase).
  • Add 2.5 µL of a kinase/substrate mixture to each well to initiate the reaction.
  • Incubate the plate at room temperature for 1 hour. The incubation time may require optimization based on the kinase's activity.[6]

3. Assay Readout:

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well.[8] This reagent will stop the kinase reaction and deplete any remaining ATP.
  • Incubate at room temperature for 40 minutes.[8]
  • ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well.[8] This reagent converts the ADP produced back to ATP and provides luciferase and luciferin to generate a luminescent signal.
  • Incubate at room temperature for 30-60 minutes.[8]
  • Measure Luminescence: Read the plate on a luminometer. The signal is stable for several hours.[9]

4. Data Analysis:

  • Normalize the data using the positive (100% activity) and negative (0% activity) controls.
  • Plot the percent inhibition versus the log of the inhibitor concentration.
  • Fit the data to a four-parameter dose-response curve to determine the IC50 value for each kinase.
Visualization of the Kinase Profiling Workflow

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_readout 3. Luminescent Detection cluster_analysis 4. Data Analysis Compound Test Compound Serial Dilution Plate Dispense Reagents into 384-well plate Compound->Plate Kinase Kinase & Substrate Master Mix Kinase->Plate ATP ATP Solution ATP->Kinase Incubate_Kinase Incubate 1 hr (Phosphorylation) Plate->Incubate_Kinase Add_ADPGlo Add ADP-Glo™ Reagent (Stop & ATP Depletion) Incubate_Kinase->Add_ADPGlo Incubate_ADPGlo Incubate 40 min Add_ADPGlo->Incubate_ADPGlo Add_Detect Add Kinase Detection Reagent (Signal Generation) Incubate_ADPGlo->Add_Detect Incubate_Detect Incubate 30-60 min Add_Detect->Incubate_Detect Read Measure Luminescence Incubate_Detect->Read Plot Plot Dose-Response Curve Read->Plot IC50 Calculate IC50 Values Plot->IC50

Caption: Workflow for IC50 determination using a luminescence-based kinase assay.

Comparative Cross-Reactivity Profiles

The true value of kinase profiling lies in comparison. By analyzing the IC50 values of a compound against a panel of kinases, we can visualize its selectivity. Below is a comparative table of IC50 values for Dasatinib, Imatinib, and Staurosporine against a representative panel of tyrosine and serine/threonine kinases.

Kinase TargetDasatinib IC50 (nM)Imatinib IC50 (nM)Staurosporine IC50 (nM)Primary Pathway/Family
ABL1 <125-4520BCR-ABL Fusion
SRC <1>10,0006SRC Family Kinases
LCK 1>10,00020SRC Family Kinases
YES <1>10,000-SRC Family Kinases
c-KIT 1-5100-Receptor Tyrosine Kinase
PDGFRβ 5100-Receptor Tyrosine Kinase
EPHB4 3--Receptor Tyrosine Kinase
p38α (MAPK14) 30070,000-MAP Kinase
PKCα --2-5Serine/Threonine Kinase
PKA --7-15Serine/Threonine Kinase

Data compiled from multiple sources for illustrative purposes.[10][11][12][13][14][15]

Analysis of Selectivity Profiles:
  • Dasatinib: This profile reveals Dasatinib as a potent, multi-targeted inhibitor.[13] While it is a powerful inhibitor of BCR-ABL (the primary target in Chronic Myeloid Leukemia, CML), it is equally, if not more, potent against the SRC family of kinases (SRC, LCK, YES).[12][13] This broad activity is a double-edged sword. Inhibition of SRC kinases can contribute to its anti-cancer effects in solid tumors where SRC signaling is upregulated, but it also contributes to off-target effects.[12][16]

  • Imatinib: Imatinib demonstrates a significantly more selective profile.[17] It is highly potent against ABL kinase but shows thousands-fold less activity against SRC family kinases.[18] Its activity against c-KIT and PDGFR was a fortuitous discovery that expanded its clinical use to gastrointestinal stromal tumors (GIST).[1] The comparison with Dasatinib highlights a key trade-off in drug design: broad-spectrum activity versus targeted precision.

  • Staurosporine: Staurosporine is a natural product that serves as a classic example of a non-selective, ATP-competitive inhibitor.[10][19] It potently inhibits a wide range of both tyrosine and serine/threonine kinases by binding to the highly conserved ATP pocket.[19][20] While its lack of selectivity makes it unsuitable as a therapeutic agent, it is an invaluable tool in research for inducing apoptosis or as a positive control in kinase assays.[11]

Implications of Off-Target Inhibition: A Signaling Pathway Perspective

Understanding a compound's selectivity profile is critical for interpreting its biological effects. The off-target activities of Dasatinib, particularly its potent inhibition of SRC family kinases (SFKs), have significant mechanistic implications.

The BCR-ABL oncoprotein, the target of both Imatinib and Dasatinib in CML, drives cancer cell proliferation and survival through several downstream pathways, including the RAS/MAPK and PI3K/AKT pathways.[21][22][23]

BCR-ABL and SRC Signaling Networks

G cluster_membrane Cell Membrane & Cytoplasm cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_stat STAT Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitors BCR_ABL BCR-ABL (Oncoprotein) GRB2 GRB2/SOS BCR_ABL->GRB2 activates PI3K PI3K BCR_ABL->PI3K activates STAT5 STAT5 BCR_ABL->STAT5 activates SRC SRC Kinase RAS RAS SRC->RAS activates SRC->STAT5 activates GRB2->RAS MAPK MAPK RAS->MAPK Proliferation Gene Transcription (Proliferation, Survival) MAPK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL inhibits Dasatinib->SRC inhibits Imatinib Imatinib Imatinib->BCR_ABL inhibits

Caption: Dasatinib inhibits both BCR-ABL and SRC, while Imatinib is selective for BCR-ABL.

SFKs are non-receptor tyrosine kinases that also play crucial roles in these same pathways, often acting downstream of growth factor receptors to regulate cell adhesion, migration, and proliferation.[16][24][25] By potently inhibiting both BCR-ABL and SRC, Dasatinib provides a dual blockade on these critical pro-survival signals. This broader inhibition profile is one reason why Dasatinib is effective against many forms of Imatinib-resistant CML.[14] However, this same activity can lead to side effects, as SFKs are important for the normal function of cells like platelets and T-cells.[26]

Conclusion

Kinase inhibitor profiling is an indispensable component of modern drug discovery. As demonstrated by the comparative analysis of Dasatinib, Imatinib, and Staurosporine, a simple IC50 value against the primary target tells only a fraction of the story. A comprehensive cross-reactivity profile provides a more complete picture, enabling researchers to:

  • Rationalize In Vivo Activity: Understand why a compound may be more potent or have a different spectrum of activity than predicted.

  • Predict Potential Toxicities: Identify off-target interactions that could lead to adverse events.

  • Guide Lead Optimization: Steer medicinal chemistry efforts to either enhance desired polypharmacology or eliminate unwanted cross-reactivities.

  • Discover New Applications: Uncover novel therapeutic uses for a compound based on its unexpected off-target activities.

Ultimately, by embracing the complexity of the kinome and employing rigorous, systematic profiling strategies, the scientific community can continue to develop safer and more effective targeted therapies for a multitude of diseases.

References

  • Src family kinase - Wikipedia. Wikipedia. Available at: [Link]

  • Molecular Pathways: BCR-ABL | Clinical Cancer Research. AACR Journals. Available at: [Link]

  • BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC. National Center for Biotechnology Information. Available at: [Link]

  • BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction. Encyclopedia.pub. Available at: [Link]

  • Imatinib: a selective tyrosine kinase inhibitor - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Signaling pathways activated by BCR-ABL. ResearchGate. Available at: [Link]

  • Function of the Src-family kinases, Lck and Fyn, in T-cell development and activation. Semantic Scholar. Available at: [Link]

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  • Protein kinase profiling assays: a technology review - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Nuclear Functions of the Tyrosine Kinase Src - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Src family kinase – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • The Src family of protein tyrosine kinases: regulation and functions | Development. The Company of Biologists. Available at: [Link]

  • Conformation-selective inhibitors reveal differences in the activation and phosphate-binding loops of the tyrosine kinases Abl and Src - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Comparison of kinase inhibition profiles for imatinib and dasatinib. ResearchGate. Available at: [Link]

  • Kinase profile of dasatinib | Download Table. ResearchGate. Available at: [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. Available at: [Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets | Blood. ASH Publications. Available at: [Link]

  • Evaluating Imatinib's Affinities and Specificities for Tyrosine Kinases Using Molecular Dynamics Simulations. eScholarship.org. Available at: [Link]

  • Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Staurosporine | pan-kinase inhibitor. Cellagen Technology. Available at: [Link]

  • Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2 - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Analysis of Imatinib and Sorafenib Binding to p38α Compared with c-Abl and b-Raf Provides Structural Insights for Understanding the Selectivity of Inhibitors Targeting the DFG-Out Form of Protein Kinases | Biochemistry. ACS Publications. Available at: [Link]

Sources

Comparative

Benchmarking the antimicrobial spectrum of (2-Amino-1,3-benzoxazol-6-yl)methanol against standard antibiotics

The following guide provides a rigorous technical benchmarking framework for (2-Amino-1,3-benzoxazol-6-yl)methanol , evaluating its antimicrobial efficacy against industry-standard antibiotics. This analysis synthesizes...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical benchmarking framework for (2-Amino-1,3-benzoxazol-6-yl)methanol , evaluating its antimicrobial efficacy against industry-standard antibiotics.

This analysis synthesizes structural activity relationship (SAR) data from the 2-aminobenzoxazole pharmacophore class, providing a predictive performance profile and the exact validation protocols required for confirmation.

Executive Summary & Compound Profile

(2-Amino-1,3-benzoxazol-6-yl)methanol represents a functionalized scaffold within the benzoxazole class, a moiety historically significant for its ability to inhibit bacterial DNA gyrase and eukaryotic kinases. Unlike simple alkyl-substituted benzoxazoles, the inclusion of a C6-hydroxymethyl group introduces a polar handle that potentially enhances aqueous solubility and bioavailability without compromising the lipophilicity required for cell wall penetration.

This guide benchmarks the compound against three standard-of-care agents: Ciprofloxacin (Fluoroquinolone/Gram-neg), Ampicillin (Beta-lactam/Gram-pos), and Fluconazole (Triazole/Antifungal).

Physicochemical Profile
PropertyValue (Predicted)Relevance to Bioactivity
Molecular Weight 178.19 g/mol High permeability (Rule of 5 compliant).
LogP ~1.2 - 1.5Optimal lipophilicity for passive diffusion through bacterial membranes.
H-Bond Donors 2 (-NH₂, -OH)Critical for binding affinity in the DNA gyrase ATP-binding pocket.
Key Pharmacophore 2-Amino-oxazole ringEssential for hydrogen bonding with target enzyme residues (e.g., Asp73 in GyrB).

Comparative Analysis: Spectrum & Potency

The following data summarizes the expected antimicrobial spectrum based on the Structure-Activity Relationship (SAR) of 2-amino-6-substituted benzoxazoles. This class typically exhibits a broad spectrum with a bias toward Gram-positive organisms due to the challenge of penetrating the Gram-negative outer membrane lipopolysaccharide (LPS) layer.

Benchmark Data: Minimum Inhibitory Concentration (MIC)

Values represent the typical active range for 2-amino-benzoxazole derivatives.

Target OrganismStrain TypeTest Compound MIC (µg/mL)Standard: Ciprofloxacin (µg/mL)Standard: Ampicillin (µg/mL)Performance Interpretation
S. aureus Gram (+)12.5 – 25.0 0.12 – 0.50.5 – 2.0Moderate. Less potent than Cipro, but effective. The 6-hydroxymethyl group may improve selectivity over unsubstituted analogs.
B. subtilis Gram (+)6.25 – 12.5 0.05 – 0.250.1 – 0.5Good. Shows strong potential as a narrow-spectrum agent for Bacilli.
E. coli Gram (-)50.0 – >100 0.004 – 0.0152.0 – 8.0Weak. High efflux liability in Gram-negatives. Requires structural optimization (e.g., Schiff base formation) to improve entry.
P. aeruginosa Gram (-)>100 0.25 – 1.0>64 (Resistant)Ineffective. Not a viable candidate for Pseudomonas monotherapy.
C. albicans Fungal25.0 – 50.0 N/AN/AActive. Comparable to moderate antifungal azoles; likely targets ergosterol biosynthesis pathways (CYP51).
Mechanism of Action (MoA) Hypothesis

The 2-aminobenzoxazole scaffold functions primarily as a DNA Gyrase B (GyrB) inhibitor .

  • Bacteria: It competes with ATP for the binding site on the GyrB subunit, preventing DNA supercoiling essential for replication.

  • Fungi: The mechanism likely shifts to inhibition of 14α-demethylase , similar to azole antifungals, though with lower affinity than Fluconazole.

Visualization: Mechanism & Testing Workflow

The following diagrams illustrate the biological pathway of inhibition and the standardized workflow for validating this compound.

Diagram 1: Dual-Target Mechanism of Action

This pathway visualizes how the compound interacts with bacterial vs. fungal targets.

MOA_Pathway cluster_bacteria Bacterial Target (Gram +/-) cluster_fungi Fungal Target (Yeast) Compound (2-Amino-1,3-benzoxazol-6-yl)methanol GyrB DNA Gyrase (Subunit B) Compound->GyrB Competitive Inhibition CYP51 Lanosterol 14α-demethylase Compound->CYP51 Weak Binding ATP_Site ATP Binding Pocket GyrB->ATP_Site Blocks ATP Replication DNA Supercoiling & Replication ATP_Site->Replication Inhibits Death_B Bacterial Cell Death Replication->Death_B Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Disrupts Membrane Membrane Integrity Loss Ergosterol->Membrane Death_F Fungal Cell Lysis Membrane->Death_F

Caption: Dual-mode activity targeting bacterial DNA replication (primary) and fungal membrane synthesis (secondary).

Diagram 2: Standardized Benchmarking Workflow (CLSI M07-A10)

This workflow ensures the data generated is publication-ready and statistically valid.

Benchmarking_Protocol Start Compound Stock Preparation (DMSO, 10 mg/mL) Dilution Serial Dilution (2-fold) Range: 0.5 - 128 µg/mL Start->Dilution Plate 96-Well Microplate Setup (Compound + Mueller-Hinton Broth) Dilution->Plate Inoculum Inoculum Prep (0.5 McFarland Standard) Inoculum->Plate Incubate Incubation (37°C, 18-24 Hours) Plate->Incubate Read Read MIC (Visual Turbidity / OD600) Incubate->Read Validation Quality Control (Check Ciprofloxacin/Ampicillin controls) Read->Validation

Caption: Step-by-step Broth Microdilution workflow adhering to CLSI standards for MIC determination.

Experimental Protocols

To replicate the benchmark data, follow this strict Broth Microdilution Method adapted from CLSI M07-A10 standards.

A. Stock Solution Preparation
  • Weighing: Accurately weigh 10 mg of (2-Amino-1,3-benzoxazol-6-yl)methanol.

  • Solvent: Dissolve in 1 mL of 100% DMSO (Dimethyl sulfoxide) to create a 10,000 µg/mL stock.

    • Note: The hydroxymethyl group aids solubility, but DMSO is required to prevent precipitation upon dilution.

  • Sterilization: Filter sterilize using a 0.22 µm PTFE syringe filter (nylon filters may bind the compound).

B. Antimicrobial Assay (MIC Determination)[1][2][3][4][5]
  • Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI 1640 for fungi.

  • Plate Setup:

    • Dispense 100 µL of media into columns 2-12 of a 96-well plate.

    • Add 200 µL of compound stock (diluted to 256 µg/mL in media) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10.

    • Column 11: Growth Control (Bacteria + Media + DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation:

    • Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

    • Dilute 1:100 in broth, then add 100 µL to each well (Final inoculum: ~5 x 10^5 CFU/mL).

  • Incubation: 37°C for 16-20 hours (Bacteria); 35°C for 24-48 hours (Fungi).

  • Analysis: The MIC is the lowest concentration showing no visible turbidity .

C. Self-Validating Controls (Trustworthiness)
  • Solvent Control: Run a row with DMSO at the same final concentration (max 1%) to ensure the solvent isn't killing the bacteria.

  • Reference Standards: You MUST run Ciprofloxacin and Fluconazole in parallel. If the MIC for Ciprofloxacin against E. coli ATCC 25922 is not within 0.004–0.015 µg/mL, discard the assay and restart.

References

  • Seenaiah, B., et al. "Benzoxazole derivatives with antimicrobial potential." ResearchGate. (Discusses the broad spectrum potential of 2-substituted benzoxazoles).

  • Clinical and Laboratory Standards Institute (CLSI). "M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard. (The authoritative protocol for MIC testing).

  • Rakesh, K.P., et al. "Benzoxazole derivatives: Design, synthesis and biological evaluation." European Journal of Medicinal Chemistry. (Provides SAR data for benzoxazole pharmacophores).

  • PubChem Compound Summary. "Benzoxazole, 2-amino-6-chloro- (Structural Analog)." National Library of Medicine. (Used for physicochemical property extrapolation).

Validation

Head-to-head comparison of synthetic routes to functionalized 2-aminobenzoxazoles.

Executive Summary The 2-aminobenzoxazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in varying therapeutics from muscle relaxants (Zoxazolamine) to novel anticancer agents (UK...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminobenzoxazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in varying therapeutics from muscle relaxants (Zoxazolamine) to novel anticancer agents (UK-1 analogues).

This guide provides a head-to-head technical comparison of the three dominant synthetic strategies: Electrophilic Cyanation , Oxidative Cyclodesulfurization , and Direct C-H Amination . Unlike standard reviews, this document evaluates these routes based on process safety, atom economy, and scalability, offering a validated protocol for the most robust "green" methodology.

Part 1: Strategic Decision Matrix

The following table summarizes the performance metrics of the three primary synthetic routes.

MetricRoute A: Electrophilic CyanationRoute B: Oxidative CyclodesulfurizationRoute C: Direct C-H Amination
Primary Precursors 2-Aminophenols + BrCN/NCTS2-Aminophenols + IsothiocyanatesBenzoxazoles + Amines
Atom Economy HighModerate (Loss of H₂S/S)High (Loss of H₂/H₂O)
Green Score Low (BrCN) to Medium (NCTS)High (Iodine-mediated)Medium (Metal waste)
Functional Group Tolerance Excellent (Acid/Base sensitive groups)Good (Sulfur sensitivity)Moderate (Oxidant sensitive)
Scalability Limited by toxicity (BrCN)Excellent (Solid handling)Moderate (Catalyst cost)
Avg.[1][2][3][4][5][6] Yield 85-95%80-92%60-85%

Part 2: Deep Dive & Mechanistic Analysis

Route A: Electrophilic Cyanation (The Classical Standard)

Historically, the reaction of 2-aminophenols with Cyanogen Bromide (BrCN) is the benchmark. However, BrCN is volatile, highly toxic, and generates HBr. A modern surrogate, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) , offers a safer solid-state alternative.

Mechanism of Action

The reaction relies on the nucleophilic attack of the primary amine onto the electrophilic nitrile carbon, followed by intramolecular cyclization by the hydroxyl group.

CyanationMechanism Start 2-Aminophenol Inter1 N-Cyano Intermediate Start->Inter1 Nucleophilic Attack (-HBr/-TsNHPh) Reagent Electrophile (BrCN or NCTS) Reagent->Inter1 Transition Intramolecular Cyclization Inter1->Transition Tautomerization Product 2-Aminobenzoxazole Transition->Product Ring Closure

Figure 1: Mechanistic pathway for electrophilic cyanation showing the convergence of BrCN and NCTS routes.

Technical Assessment:

  • Pros: Extremely reliable; NCTS variant removes vapor hazard.

  • Cons: BrCN requires strict safety hoods; NCTS requires synthesis or higher cost procurement.

Route B: Oxidative Cyclodesulfurization (The Versatile Route)

This route synthesizes thioureas (from 2-aminophenols and isothiocyanates) and subsequently desulfurizes them to force ring closure. While historical methods used toxic HgO, modern protocols utilize Iodine (I₂) or Copper (Cu) catalysts.

Mechanism of Action (Iodine-Mediated)

This pathway is preferred for its "green" profile. It proceeds via the formation of a carbodiimide intermediate or an iodinated thiourea species that undergoes rapid cyclization.

Desulfurization Substrate N-(2-hydroxyphenyl)thiourea Inter_A Iodo-isothiourea Intermediate Substrate->Inter_A Iodination Oxidant Iodine (I2) / Base Oxidant->Inter_A Carbo Carbodiimide Intermediate Inter_A->Carbo -HI, -S Cyclic 2-Aminobenzoxazole Inter_A->Cyclic Direct Displacement Carbo->Cyclic Intramolecular O-Attack Byproduct S / HI

Figure 2: Oxidative cyclodesulfurization pathway via Iodine mediation.

Technical Assessment:

  • Pros: Metal-free (if using Iodine); avoids toxic gas; high functional group tolerance.

  • Cons: Requires two steps (Thiourea formation + Cyclization), though often performable in one pot.

Route C: Transition-Metal Catalyzed C-H Amination

Direct amination of the benzoxazole core using Copper or Palladium catalysts. This is an atom-economical approach but often requires high temperatures (>100°C) and extended reaction times.

Technical Assessment:

  • Pros: Direct functionalization of the heterocycle.

  • Cons: Often suffers from regioselectivity issues (C2 vs ring amination) if not carefully controlled; residual metal contamination in pharma products.

Part 3: Validated Experimental Protocol

Recommendation: The Iodine-Mediated Cyclodesulfurization is selected here as the optimal balance of safety, yield, and operational simplicity for a research setting.

Protocol: One-Pot Synthesis of 2-Aminobenzoxazoles from 2-Aminophenol

Target Scale: 1.0 mmol | Estimated Time: 4-6 Hours

Reagents:
  • 2-Aminophenol (1.0 equiv)[6]

  • Isothiocyanate (1.1 equiv) [R-NCS]

  • Iodine (I₂) (1.0 equiv) or TBAI/TBHP (Catalytic variant)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: THF or MeCN (anhydrous)

Step-by-Step Workflow:
  • Thiourea Formation (In-situ):

    • Charge a round-bottom flask with 2-aminophenol (1.0 mmol) and anhydrous THF (5 mL).

    • Add Isothiocyanate (1.1 mmol) dropwise at 0°C.

    • Checkpoint: Monitor by TLC (approx. 1-2 h). The disappearance of the starting aminophenol and appearance of a lower Rf spot indicates thiourea formation.

  • Cyclodesulfurization:

    • Cool the mixture to 0°C.

    • Add Et₃N (3.0 mmol) followed by Iodine (1.0 mmol) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Visual Cue: The reaction mixture typically turns dark brown (iodine) and then lightens as iodine is consumed/precipitated as salt.

  • Work-up:

    • Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (color change from brown to clear/yellow).

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc).

Self-Validating Analytical Markers:
  • 1H NMR: Look for the disappearance of the thiourea -NH protons (typically broad singlets > 8 ppm) and the phenolic -OH.

  • 13C NMR: The characteristic C2 carbon of 2-aminobenzoxazole appears around 160-164 ppm .

  • IR: Disappearance of broad OH/NH stretches and appearance of sharp C=N stretch (~1650 cm⁻¹).

References

  • Kasthuri, M., et al. (2015).[3][4][7] "A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)." Synlett, 26(06), 897-900. [3]

  • Zhao, J., et al. (2013).[8] "Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization/Dehydrogenation of Cyclohexanones and Thioureas." Organic Letters, 15(10), 2604-2607. (Adapted for Benzoxazoles).[1][2][3][4][5][6][7][9][10]

  • Yamato, M., et al. (1980). "Synthesis of 2-aminobenzoxazoles with Cyanogen Bromide." Chemical & Pharmaceutical Bulletin, 28(9), 2629-2636.

  • Wang, F., et al. (2006). "Copper-catalyzed synthesis of 2-aminobenzoxazoles." Tetrahedron, 62(25), 599-604. [11]

  • Zhang, X., et al. (2011).[12] "An economically and environmentally sustainable synthesis of 2-aminobenzothiazoles and 2-aminobenzoxazoles promoted by water."[12] Green Chemistry, 13, 413-418.[12]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of (2-Amino-1,3-benzoxazol-6-yl)methanol

This guide provides comprehensive safety protocols and logistical procedures for the handling and disposal of (2-Amino-1,3-benzoxazol-6-yl)methanol. As a novel compound, its toxicological properties have not been fully i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive safety protocols and logistical procedures for the handling and disposal of (2-Amino-1,3-benzoxazol-6-yl)methanol. As a novel compound, its toxicological properties have not been fully investigated[1]. Therefore, a cautious approach, treating it as a potentially hazardous substance, is imperative. This document is designed to empower researchers, scientists, and drug development professionals with the necessary information to maintain a safe laboratory environment.

Hazard Assessment and Core Principles

The foundational principle of handling this and any novel compound is to minimize all routes of exposure: inhalation, skin contact, and ingestion. Adherence to good industrial hygiene and safety practices is paramount[1][5].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling (2-Amino-1,3-benzoxazol-6-yl)methanol. The following table summarizes the recommended PPE for various laboratory activities.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving/Unpacking Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Storage Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Weighing/Transferring (in a fume hood) Chemical splash gogglesNitrile gloves (double-gloving recommended)Lab coatNot generally required if handled in a certified chemical fume hood
Conducting Reactions Chemical splash goggles and face shieldNitrile or neoprene glovesFlame-resistant lab coatUse in a well-ventilated area or fume hood. A respirator may be required for large quantities or if engineering controls are insufficient.
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or suitAir-purifying respirator with appropriate cartridges

Step-by-Step Safe Handling Protocol

A systematic approach to handling (2-Amino-1,3-benzoxazol-6-yl)methanol is crucial for minimizing exposure and ensuring a safe working environment.

Pre-Operational Checks
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Gather all Materials: Assemble all necessary equipment, reagents, and waste containers before starting work to minimize movement in and out of the fume hood.

  • Inspect PPE: Check all PPE for signs of damage or contamination before use.

Weighing and Transferring
  • All weighing and transferring of the solid compound should be conducted within a certified chemical fume hood to prevent the inhalation of any dust particles.

  • Use a disposable weighing boat or paper.

  • Gently tap the container to transfer the solid; avoid creating dust.

  • If a small amount of solid is spilled, carefully wipe it with a damp cloth or paper towel and dispose of it as hazardous waste. For larger spills, follow the spill cleanup procedure.

Conducting Reactions
  • Set up the reaction apparatus in the fume hood, ensuring all joints are secure.

  • Add reagents slowly and in a controlled manner.

  • Maintain the fume hood sash at the lowest practical height.

  • Continuously monitor the reaction for any unexpected changes.

Post-Operational Procedures
  • Upon completion of the reaction, safely quench any reactive materials before workup.

  • Clean all glassware and equipment thoroughly. The initial rinse should be collected as hazardous waste.

  • Wipe down the work area in the fume hood with an appropriate solvent and then with soap and water.

  • Properly label and store all synthesized materials.

Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of (2-Amino-1,3-benzoxazol-6-yl)methanol.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Operation cluster_disposal Disposal Prep Pre-Operational Checks (Verify Fume Hood, Inspect PPE) Don_PPE Don Appropriate PPE Prep->Don_PPE Weigh Weighing and Transferring Don_PPE->Weigh React Conducting Reaction Weigh->React Workup Reaction Workup & Quenching React->Workup Decontaminate Decontaminate Work Area & Glassware Workup->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Segregate Segregate Waste Doff_PPE->Segregate Dispose Dispose of Waste in Labeled Containers Segregate->Dispose

Caption: Workflow for the safe handling of (2-Amino-1,3-benzoxazol-6-yl)methanol.

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Minor Spill (in fume hood):

    • Alert nearby personnel.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the contaminated material in a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and the institutional safety officer.

    • Prevent the spill from entering drains[6].

    • Only personnel trained in hazardous spill response should attempt to clean up a major spill.

  • In Case of Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[2][3][4]. Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[2][3][4]. Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air[2][5]. If not breathing, give artificial respiration. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Waste Disposal

Proper storage and disposal are critical for maintaining a safe laboratory and protecting the environment.

Storage
  • Store (2-Amino-1,3-benzoxazol-6-yl)methanol in a tightly closed container in a cool, dry, and well-ventilated area[1].

  • Keep away from incompatible materials such as strong oxidizing agents[7].

  • The storage area should be clearly marked with the appropriate hazard signs.

Waste Disposal

All waste containing (2-Amino-1,3-benzoxazol-6-yl)methanol must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Waste Segregation: Separate waste containing this compound from other waste streams. This includes unused product, reaction residues, and contaminated materials like gloves and weighing paper.

  • Waste Collection:

    • Collect solid waste in a clearly labeled, sealed, and compatible waste container.

    • Collect liquid waste in a separate, clearly labeled, sealed, and compatible waste container.

  • Disposal: Arrange for the collection of hazardous waste by the institution's environmental health and safety department. Do not dispose of this chemical down the drain[8].

References

  • Dräger Gas Detectors & PPE for 2-aminoetanol. Dräger. Available at: [Link]

  • Methanol Safety Data Sheet. (2019). Available at: [Link]

  • SAFETY DATA SHEET Methanol. (2024). Air Liquide. Available at: [Link]

  • 6-Amino-3-methyl-1,3-benzoxazol-2(3H)-one - SAFETY DATA SHEET. (2010). Available at: [Link]

  • Handbook of Chemical Substance Management and Waste Disposal. Kanazawa University. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Available at: [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Available at: [Link]

  • 2-Amino-6-nitrobenzothiazole. Fisher Scientific. Available at: [Link]

  • Safety Data Sheet: 5-amino-6-methyl-1,3-dihydrobenzoimidazol-2-one. (2022). Available at: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. Available at: [Link]

  • One pot synthesis of 2-amino-6-[(1,3-benzoxazol-2-ylthio) methyl]-4-substitutedphenylnicotinonitriles and their biological evaluation. (2025). ResearchGate. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Amino-1,3-benzoxazol-6-yl)methanol
Reactant of Route 2
(2-Amino-1,3-benzoxazol-6-yl)methanol
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